Pomalidomide-C2-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c20-11-5-4-10(14(23)18-11)19-15(24)8-2-1-3-9(13(8)16(19)25)17-7-6-12(21)22/h1-3,10,17H,4-7H2,(H,21,22)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZAHNGGMCSUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide-C2-Acid: A Technical Guide for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Pomalidomide-C2-acid, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide is a derivative of thalidomide and functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[][2] By incorporating a linker with a terminal carboxylic acid, such as in this compound, this molecule becomes a versatile anchor point for conjugation to a target protein ligand, enabling the creation of bifunctional PROTACs designed for targeted protein degradation.[3][4]
Chemical Structure and Properties
The designation "this compound" can refer to several related structures depending on the exact nature of the linker attachment. The common feature is a pomalidomide core linked to a short-chain carboxylic acid. Below are the properties for two distinct compounds identified under similar nomenclature, both of which are utilized in PROTAC development.
Structure A: Pomalidomide-CO-C2-acid
This structure features a succinic acid linker attached via an amide bond to the 4-amino group of the pomalidomide phthaloyl ring.
| Property | Value | Reference |
| Synonyms | Pomalidomide-4'-CO-C2-acid | [5] |
| Molecular Formula | C₁₇H₁₅N₃O₇ | [5] |
| Molecular Weight | 373.32 g/mol | [5] |
| CAS Number | 2417174-32-2 | [5] |
| SMILES | OC(=O)CCC(=O)NC1=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 | [5] |
| Purity (HPLC) | ≥ 95% | [5] |
| Storage Conditions | Refrigerated | [5] |
| Shipping Conditions | Room temperature | [5] |
Structure B: this compound
This structure features a propanoic acid linker attached via an amine bond at the 4-position of the pomalidomide phthaloyl ring.
| Property | Value | Reference |
| Appearance | Solid, Off-white to yellow | [3] |
| Molecular Formula | C₁₆H₁₅N₃O₆ | [3] |
| Molecular Weight | 345.31 g/mol | [3] |
| CAS Number | 2225940-46-3 | [3] |
| SMILES | O=C(CCNC1=CC=CC(C(N2C3C(NC(CC3)=O)=O)=O)=C1C2=O)O | [3] |
| Solubility | DMSO: 50 mg/mL (144.80 mM) | [3] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [3] |
Mechanism of Action
Pomalidomide exerts its therapeutic effects by acting as a "molecular glue."[6] It binds directly to Cereblon (CRBN), the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[][7] This binding event does not inhibit the ligase; instead, it beneficially alters its substrate specificity.[8][9] The pomalidomide-CRBN complex creates a novel binding surface that recruits "neosubstrates," which are not typically targeted by CRBN alone.[6]
The primary neosubstrates responsible for pomalidomide's anti-myeloma and immunomodulatory effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10] Once IKZF1 and Aiolos are recruited to the CRL4-CRBN complex, they are polyubiquitinated, marking them for degradation by the cell's proteasome.[][10] The degradation of these transcription factors leads to two major downstream effects:
-
Direct Anti-Tumor Activity: The destruction of IKZF1/3 causes downregulation of key myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and MYC, which induces apoptosis in tumor cells.[][6]
-
Immunomodulatory Effects: The degradation of IKZF1/3 in T cells leads to increased production of Interleukin-2 (IL-2), enhanced T cell and Natural Killer (NK) cell activity, and a more robust anti-tumor immune response.[][11][12]
Signaling Pathway Visualization
The following diagram illustrates the molecular mechanism of pomalidomide-induced protein degradation.
Caption: Pomalidomide-mediated recruitment of neosubstrates to the CRL4-CRBN E3 ligase complex.
Experimental Protocols
This section details key methodologies for the synthesis and evaluation of pomalidomide-based molecules.
Protocol 1: Synthesis of Pomalidomide-Linker Conjugate
This protocol describes a general method for conjugating an amine-containing linker to a pomalidomide core via nucleophilic aromatic substitution (SₙAr), adapted from procedures for analogous compounds.[2][13][14]
Materials:
-
4-Fluoropomalidomide (or 4-fluorothalidomide as a precursor)
-
Amine-linker-acid with a protected carboxylic acid (e.g., tert-butyl 3-aminopropanoate) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate
-
Trifluoroacetic acid (TFA) for deprotection
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Methodology:
-
Dissolve 4-fluoropomalidomide (1 equivalent) in anhydrous DMSO.
-
Add the protected amine-linker-acid (1.1 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Heat the reaction at 80-90 °C and monitor its progress using LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMSO and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected pomalidomide-linker conjugate.
-
For deprotection (e.g., of a tert-butyl ester), dissolve the purified product in dichloromethane (DCM) and add TFA. Stir at room temperature until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and TFA under reduced pressure to yield the final this compound product. Further purification can be performed by preparative HPLC if necessary.
Protocol 2: Cereblon Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of a compound to the CRBN-DDB1 protein complex.[13]
Materials:
-
Recombinant human CRBN-DDB1 protein complex
-
Fluorescently-labeled tracer ligand (e.g., fluorescein-labeled pomalidomide)
-
This compound (or other test compounds)
-
Pomalidomide (positive control)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4)
-
Black, low-binding 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Prepare a serial dilution of the this compound test compound and the pomalidomide positive control in assay buffer.
-
In the microplate, add the diluted compounds. Include wells with assay buffer only ("no inhibitor" control) and wells with buffer and tracer only ("no enzyme" control).
-
Add the CRBN-DDB1 protein complex to all wells except the "no enzyme" controls.
-
Add the fluorescent tracer to all wells at a fixed, final concentration.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization (mP) of each well using the microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Protocol 3: Western Blot for Neosubstrate Degradation
This assay confirms the biological activity of a pomalidomide-based compound by measuring the degradation of its target neosubstrates, IKZF1 and IKZF3.[13][15]
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
This compound (or other test compounds)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Seed MM.1S cells in a 6-well plate and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of the test compound, a positive control (pomalidomide), and a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading control overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the vehicle control, normalized to the loading control.
Experimental Workflow Visualization
The diagram below outlines a typical experimental workflow for the development and evaluation of a PROTAC synthesized using this compound.
Caption: General experimental workflow for PROTAC synthesis and biological evaluation.
References
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CRBN Ligand-Linkers | Ambeed.com [ambeed.com]
- 5. medicine.missouri.edu [medicine.missouri.edu]
- 6. benchchem.com [benchchem.com]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 12. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
Pomalidomide-C2-acid in PROTACs: A Technical Guide to the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. A key component of many successful PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest (POI). Pomalidomide, a derivative of thalidomide, is a widely utilized ligand that effectively recruits the Cereblon (CRBN) E3 ligase. This technical guide provides an in-depth exploration of the mechanism of action of PROTACs incorporating Pomalidomide-C2-acid, a pomalidomide derivative with a two-carbon carboxylic acid linker. While specific quantitative data for this compound-based PROTACs are not extensively available in the public domain, this guide will detail the core principles of its action, supported by data from structurally related pomalidomide-based PROTACs, and provide comprehensive experimental protocols and visual diagrams to facilitate research and development in this field.
Core Mechanism of Action
The fundamental mechanism of a this compound based PROTAC revolves around the formation of a ternary complex, which brings a target protein and the CRBN E3 ligase into close proximity. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.
The process can be broken down into the following key steps:
-
Ternary Complex Formation : The PROTAC molecule, featuring a this compound moiety and a ligand for the target protein, simultaneously binds to the CRBN E3 ligase and the POI. This forms a key ternary complex (POI-PROTAC-CRBN). The C2-acid linker plays a crucial role in enabling a favorable conformation for the formation of this complex.
-
Ubiquitination : The formation of the ternary complex brings the E3 ligase in close proximity to the POI. This allows for the transfer of ubiquitin (Ub) molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI, leading to the formation of a polyubiquitin chain.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and degrades the POI into small peptides.
-
Catalytic Cycle : The PROTAC molecule is not degraded in this process and is released after the degradation of the POI, allowing it to engage in further rounds of target protein degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Pomalidomide-C2-acid: A Core Component in Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Pomalidomide-C2-acid's role as a pivotal building block in the rapidly advancing field of targeted protein degradation (TPD). We will delve into its mechanism of action as a Cereblon (CRBN) E3 ligase ligand, its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and present key quantitative data and experimental protocols to facilitate research and development.
Introduction to Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD aims to remove the protein from the cell entirely. This is achieved through small molecules, most notably PROTACs.
PROTACs are heterobifunctional molecules comprised of three key components:
-
A ligand that binds to a target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
By simultaneously binding the POI and an E3 ligase, PROTACs form a ternary complex that facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can be released to act again catalytically.
The Role of Cereblon (CRBN) in TPD
Cereblon (CRBN) is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, bind directly to CRBN was a major breakthrough in the field.[1][2][3] These molecules act as "molecular glues," altering the substrate specificity of CRBN to induce the degradation of "neosubstrates" that are not typically targeted by this E3 ligase.[2][4] This finding paved the way for the widespread use of IMiD derivatives in the design of PROTACs.
This compound: A Versatile E3 Ligase Ligand for PROTAC Synthesis
This compound is a synthetic derivative of pomalidomide, an IMiD known for its high affinity for CRBN.[5][6][7][8] It is specifically designed as a PROTAC building block.[7] Its structure consists of the core pomalidomide moiety, which ensures potent binding to CRBN, and a two-carbon carboxylic acid linker. This terminal acid group provides a reactive handle for straightforward chemical conjugation to a linker, which is subsequently attached to a ligand for a target protein. This modularity allows for the rapid synthesis of diverse PROTAC libraries.
Mechanism of Action
A PROTAC synthesized using this compound functions through the following steps:
-
Ternary Complex Formation : The pomalidomide end of the PROTAC binds to CRBN within the CRL4^CRBN^ complex, while the other end binds to the target protein. This forms a productive ternary complex (POI-PROTAC-CRBN).
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase complex to efficiently transfer ubiquitin molecules to accessible lysine residues on the surface of the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome.
-
Degradation and Recycling : The proteasome unfolds and degrades the POI into small peptides. The PROTAC is then released and can induce the degradation of another POI molecule.
References
- 1. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound | CRBN Ligand-Linkers | Ambeed.com [ambeed.com]
Pomalidomide-C2-acid: A Technical Overview of Cereblon Binding Affinity for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Pomalidomide and Cereblon
Pomalidomide is a third-generation immunomodulatory drug (IMiD) that exerts its therapeutic effects by binding to Cereblon (CRBN), the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these transcription factors is central to the anti-proliferative and immunomodulatory activities of pomalidomide in hematological malignancies.[1][3] Pomalidomide-C2-acid is a synthetic E3 ligase ligand-linker conjugate that incorporates the pomalidomide-based Cereblon ligand and a linker, making it suitable for PROTAC technology.[4][5]
Quantitative Binding Affinity of Pomalidomide to Cereblon
The binding affinity of pomalidomide to CRBN has been determined using various biophysical and biochemical assays. The following tables summarize the reported binding constants. It is important to note that affinity values can vary depending on the specific experimental conditions, the protein construct used (e.g., full-length CRBN vs. the thalidomide-binding domain), and the assay methodology.
Table 1: Dissociation and Inhibition Constants of Pomalidomide with Cereblon
| Assay Type | System | Ligand | Kd / Ki (nM) | Reference |
| Competitive Titration | hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki) | [6] |
| Fluorescence Polarization | Not Specified | Pomalidomide | 712 ± 140 (Kd) | [7] |
| Isothermal Titration Calorimetry | CRBN Thalidomide Binding Domain | Pomalidomide | 14,700 ± 1,900 (Kd) | [7] |
Table 2: IC50 Values of Pomalidomide for Cereblon Binding
| Assay Type | System | Probe/Tracer | IC50 (nM) | Reference |
| Fluorescence Polarization | Human Cereblon/DDB1 complex | Bodipy-thalidomide | 153.9 | [7] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Not Specified | Not Specified | 6.4 | [7] |
| Competitive Binding Assay | U266 myeloma cell extracts | Thalidomide analog beads | ~2,000 | [8][9] |
| Fluorescence-based Thermal Shift Assay | Recombinant human CRBN-DDB1 complex | Not Applicable | ~3,000 | [8] |
Signaling Pathway of Pomalidomide
The binding of pomalidomide to CRBN initiates a downstream signaling cascade that ultimately leads to the degradation of specific transcription factors and subsequent anti-tumor effects.
Experimental Protocols for Binding Affinity Determination
The following are detailed methodologies for key experiments used to determine the binding affinity of ligands to Cereblon.
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the displacement of a fluorescently labeled ligand (probe) from CRBN by a test compound. The change in polarization of the emitted light upon displacement is proportional to the amount of unbound probe.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled probe (e.g., Bodipy-thalidomide or a Cy5-labeled thalidomide derivative) in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the purified recombinant human Cereblon/DDB1 complex in assay buffer.
-
Prepare serial dilutions of the test compound (this compound) and a reference compound (Pomalidomide) in assay buffer.
-
-
Assay Procedure:
-
In a black, low-binding 384-well plate, add the test compound dilutions.
-
Add the CRBN/DDB1 complex to all wells except for the negative control.
-
Add the fluorescent probe to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization versus the logarithm of the test compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Protocol Outline:
-
Sample Preparation:
-
Dialyze the purified CRBN protein and the test compound (this compound) into the same buffer to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell of the calorimeter.
-
Load the test compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting data is plotted as heat change versus the molar ratio of ligand to protein.
-
The binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte from solution to a ligand immobilized on the chip. This allows for the real-time monitoring of binding and dissociation, enabling the determination of association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd).
Protocol Outline:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface (e.g., using EDC/NHS chemistry).
-
Immobilize the purified CRBN protein onto the chip surface to a desired density.
-
Deactivate any remaining active groups.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of the test compound (this compound) in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.
-
The dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Conclusion
This compound is a valuable tool for the development of PROTACs, leveraging the high-affinity interaction of its parent molecule, pomalidomide, with Cereblon. While direct binding data for this compound is not currently available, the extensive characterization of pomalidomide's binding to CRBN provides a robust foundation for its application in targeted protein degradation. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to assess the binding affinity of novel CRBN ligands. A thorough understanding of the binding kinetics and thermodynamics is essential for the rational design and optimization of next-generation therapeutics targeting the CRBN E3 ligase complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CRBN Ligand-Linkers | Ambeed.com [ambeed.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Genesis of a PROTAC Building Block: A Technical Guide to Pomalidomide-C2-acid
For Immediate Release
A Deep Dive into the Synthesis, Mechanism, and Application of Pomalidomide-C2-acid for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery and development of this compound, a crucial building block in the rapidly evolving field of targeted protein degradation. This compound is a synthetic E3 ligase ligand-linker conjugate designed for the assembly of Proteolysis Targeting Chimeras (PROTACs). It incorporates the well-characterized immunomodulatory drug Pomalidomide, which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, appended with a two-carbon carboxylic acid linker. This linker provides a versatile attachment point for conjugation to a target protein ligand, enabling the creation of novel bifunctional molecules that can induce the degradation of specific proteins of interest.
Core Concepts and Mechanism of Action
Pomalidomide, a derivative of thalidomide, exerts its therapeutic effects through a unique mechanism of action. It binds directly to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is central to the immunomodulatory, anti-angiogenic, and anti-tumor properties of Pomalidomide.[2]
In the context of PROTACs, this compound serves as the E3 ligase-recruiting moiety. When incorporated into a PROTAC, the pomalidomide portion binds to CRBN, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Quantitative Analysis of Pomalidomide-CRBN Interaction
| Parameter | Value | Assay Method | Reference |
| Dissociation Constant (Kd) | ~157 nM | Competitive Titration | [3] |
| IC50 | ~1.2 µM | TR-FRET Binding Assay | [4] |
| IC50 | ~2 µM | Competitive Binding Assay | [5] |
| IC50 | ~3 µM | Fluorescence-based Thermal Shift Assay | [5] |
Synthesis of this compound: A Proposed Protocol
A precise, publicly available, step-by-step synthesis protocol for this compound is not documented. However, based on established methods for the N-alkylation of pomalidomide and related compounds, a plausible synthetic route can be proposed. The following protocol outlines a two-step process involving the alkylation of pomalidomide with an ethyl bromoacetate followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Pomalidomide-C2-ethyl ester
-
Reaction: N-alkylation of Pomalidomide with ethyl bromoacetate.
-
Reagents and Materials:
-
Pomalidomide
-
Ethyl bromoacetate
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a solution of Pomalidomide in the chosen anhydrous solvent under an inert atmosphere, add the base.
-
Stir the mixture at room temperature for a designated period to allow for deprotonation of the amine.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
The reaction is then stirred at an elevated temperature (e.g., 60-80 °C) and monitored by a suitable analytical technique (e.g., TLC or LC-MS) until completion.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified using an appropriate method, such as column chromatography on silica gel.
-
Step 2: Hydrolysis of Pomalidomide-C2-ethyl ester to this compound
-
Reaction: Ester hydrolysis.
-
Reagents and Materials:
-
Pomalidomide-C2-ethyl ester
-
A suitable base (e.g., lithium hydroxide, sodium hydroxide)
-
A solvent system (e.g., a mixture of tetrahydrofuran (THF) and water)
-
An acid for neutralization (e.g., hydrochloric acid)
-
-
Procedure:
-
Dissolve the Pomalidomide-C2-ethyl ester in the solvent system.
-
Add an aqueous solution of the base to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the hydrolysis is complete, carefully acidify the reaction mixture with the acid to a pH of approximately 2-3.
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried under vacuum.
-
Key Experimental Protocols
The development and characterization of this compound and its corresponding PROTACs rely on a suite of robust biochemical and cellular assays.
1. Cereblon Binding Affinity Assessment (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand by the test compound (e.g., this compound).
-
Methodology:
-
A recombinant CRBN protein (often tagged, e.g., with GST or His) is incubated with a fluorescently labeled CRBN binder (tracer) and a FRET donor-labeled antibody specific for the tag.
-
In the absence of a competitor, the tracer binds to CRBN, bringing the donor and acceptor fluorophores into close proximity and generating a high FRET signal.
-
The addition of a competing ligand, such as this compound, displaces the tracer, leading to a decrease in the FRET signal.
-
The IC50 value is determined by measuring the FRET signal across a range of test compound concentrations.
-
2. Target Protein Degradation Assay (Western Blotting)
-
Principle: This assay quantifies the reduction in the cellular levels of a target protein following treatment with a PROTAC incorporating this compound.
-
Methodology:
-
Culture a relevant cell line and treat with varying concentrations of the PROTAC for a specified time course.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
3. Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Principle: This assay assesses the effect of a this compound-based PROTAC on the proliferation and viability of cancer cells.
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
Visualizing the Core Concepts
To further elucidate the principles underlying the function of this compound, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the C2-Acid Linker in Pomalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and significance of the C2-acid linker when conjugated with Pomalidomide, a cornerstone E3 ligase ligand in the field of targeted protein degradation. As the development of Proteolysis Targeting Chimeras (PROTACs) continues to accelerate, a granular understanding of each component's contribution—the warhead, the E3 ligase ligand, and the interconnecting linker—is paramount for the rational design of potent and selective protein degraders. This document delineates the mechanism of action of Pomalidomide, elucidates the critical role of the linker, and provides detailed experimental protocols and data to inform the design and evaluation of Pomalidomide-C2-acid-based PROTACs.
Pomalidomide as a Molecular Glue: Hijacking the Ubiquitin-Proteasome System
Pomalidomide, an analog of thalidomide, functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex.[1][2] By binding to a specific pocket on CRBN, Pomalidomide modulates its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This "molecular glue" mechanism is the basis for its therapeutic effects in multiple myeloma.[3]
In the context of PROTACs, Pomalidomide serves as the E3 ligase-recruiting moiety. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (such as Pomalidomide), and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][2]
The C2-Acid Linker: More Than Just a Spacer
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). The C2-acid linker in this compound refers to a two-carbon alkyl chain terminating in a carboxylic acid functional group. This seemingly simple linker plays a multifaceted role:
-
Length and Flexibility: The two-carbon chain provides a short and relatively rigid connection. The optimal linker length is crucial; a linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long and flexible linker might not effectively bring the two proteins together for efficient ubiquitination.[4]
-
Attachment Point: The linker is typically attached to the C4 or C5 position of the Pomalidomide phthalimide ring. The choice of attachment point can significantly impact the stability of the ternary complex and the overall degradation activity.[5]
-
Functional Handle: The terminal carboxylic acid provides a versatile chemical handle for conjugation to a POI ligand, typically through an amide bond formation. This allows for the modular synthesis of a wide array of PROTACs.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅N₃O₆ | [6] |
| Molecular Weight | 345.31 g/mol | [6] |
| Appearance | Off-white to yellow solid | [6] |
| Solubility | DMSO: ≥ 50 mg/mL (144.80 mM) | [6] |
Quantitative Analysis of Pomalidomide-Based PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). While specific, direct comparative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following tables provide representative data for Pomalidomide-based PROTACs with other short alkyl and PEG linkers to illustrate the impact of linker composition on degradation potency.
Table 1: Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC A | Short alkyl chain | 15 | >90 | HBL-1 |
| PROTAC B | PEG3 | 8 | >95 | HBL-1 |
| PROTAC C | Extended PEG chain | 25 | >90 | HBL-1 |
Data synthesized from published literature.[4]
Table 2: Pomalidomide-Based PROTACs Targeting Wild-Type EGFR
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC D | C4 alkyl chain | 50 | ~85 | HeLa |
| PROTAC E | C6 alkyl chain | 25 | >90 | HeLa |
| PROTAC F | PEG4 | 10 | >95 | HeLa |
Data synthesized from published literature.[4]
These data underscore the principle that even subtle changes in linker length and composition can significantly impact the degradation efficiency of a PROTAC. The optimal linker is target-dependent and must be empirically determined.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with an amino-protected C2-acid linker, followed by deprotection.
Materials:
-
4-Fluorothalidomide
-
3-(Boc-amino)propanoic acid
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)
Procedure:
-
Step 1: Coupling Reaction:
-
To a solution of 4-fluorothalidomide (1.0 eq) and 3-(Boc-amino)propanoic acid (1.2 eq) in DMSO, add DIPEA (3.0 eq).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected this compound.
-
-
Step 2: Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final product, this compound.
-
The product can be further purified by preparative HPLC if necessary.
-
Western Blotting for DC₅₀ and Dₘₐₓ Determination
This protocol outlines the steps to quantify the dose-dependent degradation of a target protein by a PROTAC synthesized using this compound.[5][7]
Materials:
-
Cell line expressing the target protein of interest (POI)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluationdot
References
Pomalidomide-C2-acid for Inducing Protein Ubiquitination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide, a derivative of thalidomide, is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. It functions as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of neo-substrate proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation (TPD) mechanism underpins its therapeutic efficacy in hematological malignancies. Pomalidomide-C2-acid is a key chemical tool derived from pomalidomide, featuring a carboxylic acid linker at the C2 position of the phthalimide ring. This functional group serves as a versatile attachment point for the synthesis of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to degrade specific proteins of interest. This technical guide provides an in-depth overview of the mechanism of pomalidomide-induced ubiquitination, quantitative data on its activity, detailed experimental protocols for its characterization, and a guide to its application in the development of novel protein degraders.
Core Mechanism of Action
Pomalidomide exerts its effects by hijacking the ubiquitin-proteasome system. The core of its mechanism involves binding to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the recruitment of proteins that are not its native substrates.[1]
The primary neo-substrates of the pomalidomide-CRBN complex are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] Upon recruitment, these proteins are polyubiquitinated by the E3 ligase complex, marking them for degradation by the 26S proteasome.[3] The degradation of Ikaros and Aiolos, which are critical for the survival of multiple myeloma cells, leads to downstream anti-proliferative and immunomodulatory effects.[2]
This compound is a derivative of pomalidomide that incorporates a two-carbon carboxylic acid linker. This linker provides a convenient point of conjugation for the development of PROTACs.[4] In a PROTAC molecule, the pomalidomide moiety binds to CRBN, while a ligand connected via the linker binds to a specific protein of interest, thereby inducing its degradation.[5]
Signaling Pathway
The signaling cascade initiated by pomalidomide leading to targeted protein degradation is a multi-step process involving the key components of the ubiquitin-proteasome system.
Quantitative Data
Table 1: Pomalidomide Binding Affinity to Cereblon
| Assay Type | System | Ligand | Kd / Ki / IC50 | Reference |
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 nM (Ki) | [3] |
| Competitive Titration | Recombinant hsDDB1-hsCRBN | Pomalidomide | ~3 µM (IC50) | [6] |
| Competitive Binding Assay | U266 myeloma cell extracts | Pomalidomide | ~2 µM (IC50) | [7] |
| TR-FRET | Recombinant Cereblon | Pomalidomide | 6.4 nM (IC50) | [8] |
Table 2: Pomalidomide-based PROTAC Degradation Efficiency
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 16 | EGFRWT | A549 | 32.9 | 96 | [9] |
| PROTAC 15 | EGFRWT | A549 | 43.4 | N/A | [9] |
| NC-1 | BTK | Mino | 2.2 | 97 | [10] |
| ZQ-23 | HDAC8 | N/A | 147 | 93 | [11] |
| 7o | Bcr-AblT315I | Ba/F3T315I | N/A (69.89% degradation at 100 nM) | >94 | [12][13] |
Note: DC50 is the concentration required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
Characterizing the activity of this compound, typically as part of a PROTAC, involves a series of biochemical and cellular assays.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively determines the binding affinity of a compound to the CRBN-DDB1 complex.
Principle: The assay measures the disruption of FRET between a terbium (Tb)-labeled anti-tag antibody bound to a tagged CRBN-DDB1 complex (donor) and a fluorescently labeled tracer ligand (acceptor). A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.[6]
Materials:
-
Recombinant His-tagged CRBN/DDB1 complex
-
Tb-anti-His antibody
-
Fluorescently labeled thalidomide or pomalidomide tracer
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
Test compound (this compound-based PROTAC) and positive control (Pomalidomide)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted compounds.
-
Add 4 µL of a pre-mixed solution of His-CRBN/DDB1 complex and Tb-anti-His antibody to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Add 4 µL of the fluorescent tracer to each well.
-
Incubate the plate for 60-180 minutes at room temperature, protected from light.[14]
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at the appropriate wavelengths for the donor and acceptor fluorophores (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor to donor emission signals and plot the results against the compound concentration to determine the IC50 value.
Experimental Workflow: PROTAC Synthesis and Evaluation
The development of a this compound based PROTAC follows a logical progression from chemical synthesis to biological evaluation.
Cellular Degradation Assay (Western Blot)
This assay determines the ability of a this compound-based PROTAC to induce the degradation of the target protein in a cellular context.
Principle: Cells are treated with the PROTAC, and the levels of the target protein are quantified by Western blotting. A dose- and time-dependent decrease in the target protein level indicates successful degradation.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Test PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
-
Harvest the cells, wash with PBS, and lyse in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the DC50 and Dmax values.[10]
In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Principle: The target protein is immunoprecipitated from cell lysates, and the presence of polyubiquitin chains is detected by Western blotting. An increase in the ubiquitination of the target protein upon PROTAC treatment indicates that the protein is being marked for degradation.
Materials:
-
Cell line expressing the target protein
-
Test PROTAC, vehicle control, and a proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease inhibitors and 10 mM N-ethylmaleimide)
-
Dilution buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Primary antibody against ubiquitin for Western blotting
-
Other reagents for Western blotting as described in section 3.2.
Procedure:
-
Treat cells with the PROTAC and/or MG132 for a specified time. MG132 is used to block proteasomal degradation and allow the accumulation of ubiquitinated proteins.
-
Lyse the cells in denaturing lysis buffer and boil the lysates to dissociate protein complexes.
-
Dilute the lysates with dilution buffer to reduce the SDS concentration.
-
Incubate the lysates with the anti-target protein antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for an additional 2-3 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Perform Western blotting on the eluted samples, probing with an anti-ubiquitin antibody. A high-molecular-weight smear or ladder indicates polyubiquitination of the target protein.[15]
Conclusion
This compound is a valuable chemical entity for the development of targeted protein degraders. Its inherent ability to recruit the CRBN E3 ligase, combined with a versatile linker for conjugation, makes it a cornerstone in the design of novel PROTACs. A thorough understanding of its mechanism of action and the application of robust biochemical and cellular assays are crucial for the successful development of potent and selective protein degraders. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their drug discovery and chemical biology endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01251A [pubs.rsc.org]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Pomalidomide-C2-acid: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of Pomalidomide-C2-acid, a crucial intermediate for the development of targeted protein degraders, including Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, chemical biology, and oncology.
Pomalidomide, an immunomodulatory drug (IMiD), functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of specific target proteins.[][2] The synthesis of this compound provides a derivative with a carboxylic acid handle, enabling its conjugation to various linker moieties for the creation of novel bifunctional molecules.[3][4]
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-fluoro-thalidomide |
| Reagent | Glycine |
| Product | This compound |
| Typical Yield | 13-53%[3] |
| Purity (by HPLC) | >95% |
| Molecular Formula | C₁₅H₁₃N₃O₆ |
| Molecular Weight | 331.28 g/mol |
Experimental Protocol
This protocol details the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction.[3][5]
Materials:
-
4-fluoro-thalidomide
-
Glycine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluoro-thalidomide (1.0 eq) in DMSO to a concentration of 0.2 M.
-
Addition of Reagents: To the stirred solution, add glycine (1.1 eq) followed by DIPEA (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 90°C and stir for 16-24 hours. Monitor the reaction progress by HPLC or thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using HPLC, mass spectrometry, and NMR spectroscopy.
Visualizations
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Pomalidomide Signaling Pathway
References
- 2. benchchem.com [benchchem.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
Application Notes and Protocols for Pomalidomide-C2-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cellular environment. Unlike traditional small-molecule inhibitors that merely block a protein's function, PROTACs hijack the body's own ubiquitin-proteasome system to induce the degradation of the target protein. This is accomplished by a molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] This makes pomalidomide and its derivatives essential tools in the development of PROTACs. Pomalidomide-C2-acid is a key building block, incorporating the pomalidomide E3 ligase ligand and a two-carbon carboxylic acid linker.[2][3] This functionalized intermediate allows for the straightforward conjugation to a POI ligand, typically through the formation of an amide bond with an amine-functionalized linker on the POI-binding molecule.
These application notes provide detailed protocols and supporting data for the effective use of this compound in the synthesis and evaluation of novel PROTACs.
Data Presentation
The efficacy of a PROTAC is highly dependent on the nature of the linker connecting the E3 ligase ligand and the POI ligand. While specific data for PROTACs synthesized directly with this compound is proprietary to individual research, the following tables provide representative quantitative data for pomalidomide-based PROTACs with linkers of similar length and composition to provide a benchmark for expected potency.
Table 1: Degradation Potency of Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| 15 | Alkyl-ether | 43.4 | >90 | A549 |
| 16 | Alkyl-ether | 32.9 | 96 | A549 |
| Data from a study by Meng et al., showcasing the impact of linker modifications on degradation efficacy.[4] |
Table 2: Degradation Potency of a Pomalidomide-Based PROTAC Targeting HDAC8
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ZQ-23 | Not specified | 147 | 93 | Not specified |
| Data from a study on selective HDAC8 degraders.[5] |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: General workflow for PROTAC synthesis and biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling of this compound with an Amine-Functionalized POI Ligand
This protocol describes the general procedure for the conjugation of this compound to a protein of interest (POI) ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC-grade solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)
-
Analytical instruments: LC-MS, HRMS, and NMR
Procedure:
-
In a clean, dry reaction vial, dissolve the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.
-
To this solution, add this compound (1.1 equivalents) and the coupling agent (e.g., HATU, 1.2 equivalents).
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction with water and dilute with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Collect and lyophilize the fractions containing the pure PROTAC.
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the ability of a pomalidomide-based PROTAC to induce the degradation of its target protein in cultured cells.
Materials:
-
Cell line of interest expressing the target protein
-
Pomalidomide-based PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 3: Cell Viability Assay
This assay determines the cytotoxic effect of the synthesized PROTAC on the chosen cell line.
Materials:
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
Opaque-walled 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density.
-
Cell Adhesion: Allow the cells to adhere and grow for 24 hours.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pomalidomide-C2-acid Conjugation for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to simultaneously engage a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
Pomalidomide is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a cornerstone in the design of CRBN-recruiting PROTACs.[1][2][] Pomalidomide-C2-acid is a key building block in the synthesis of these degraders. It incorporates the pomalidomide core, which binds to CRBN, and a C2-acid linker that provides a convenient handle for conjugation to a ligand that targets a specific protein.[4][5] This document provides detailed application notes and protocols for the conjugation of this compound to target protein ligands, enabling the development of novel protein degraders.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs orchestrate the degradation of a target protein by hijacking the cell's native ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to the CRBN subunit of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[2][6] Simultaneously, the other end of the PROTAC binds to the protein of interest. This induced proximity forms a ternary complex between the E3 ligase and the target protein.[7] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6]
Caption: General mechanism of pomalidomide-PROTAC-mediated protein degradation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for pomalidomide and representative PROTACs. These values are critical for assessing the potency and efficacy of newly synthesized degraders.
| Parameter | Description | Typical Value Range | Reference |
| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of pomalidomide to the CRBN E3 ligase. Lower values indicate stronger binding. | 1-10 µM | [] |
| PROTAC DC50 | The concentration of a PROTAC that results in 50% degradation of the target protein. | pM to µM | [8] |
| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. | >80% | [8] |
Experimental Protocols
Protocol 1: Amide Bond Formation for Conjugation of this compound to an Amine-Containing POI Ligand
This protocol describes a standard procedure for coupling this compound to a protein of interest (POI) ligand that contains a primary or secondary amine functional group.
Materials:
-
This compound
-
Amine-containing POI ligand
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Reaction Setup:
-
In a clean, dry vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve the amine-containing POI ligand (1.0-1.2 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add HATU (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the solution of the amine-containing POI ligand to the activated this compound mixture.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
-
Caption: Experimental workflow for amide coupling of this compound.
Protocol 2: In-vitro Protein Degradation Assay
This protocol outlines a general method to assess the ability of a newly synthesized pomalidomide-based PROTAC to induce the degradation of its target protein in a cellular context.
Materials:
-
Human cell line expressing the target protein of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of the PROTAC. Include a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation as a function of PROTAC concentration to determine the DC50 value.
-
Caption: Workflow for in-vitro protein degradation assay.
Conclusion
This compound is a versatile and indispensable tool for the synthesis of CRBN-recruiting PROTACs. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders. By leveraging these methodologies, scientists can accelerate the development of new therapeutics for a wide range of diseases.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. medicine.missouri.edu [medicine.missouri.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-C2-Acid-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design, characterization, and application of Pomalidomide-C2-acid-based Proteolysis Targeting Chimeras (PROTACs). Pomalidomide, a derivative of thalidomide, is a well-established recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By incorporating a this compound moiety, these PROTACs can effectively hijack the ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[3] This document outlines the key signaling pathways, experimental workflows, and detailed protocols for the successful development and evaluation of these targeted protein degraders.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ubiquitin ligase.[3][] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[3][5]
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Experimental Design and Workflow
A systematic approach is crucial for the successful design and validation of this compound-based PROTACs. The following workflow outlines the key stages, from initial design to in vivo evaluation.
Caption: Experimental workflow for PROTAC development.
Data Presentation: Key Performance Indicators
The efficacy of PROTACs is primarily quantified by their ability to induce target protein degradation. The following parameters are essential for comparing the performance of different PROTAC candidates.
| Parameter | Description | Typical Units |
| DC₅₀ | The concentration of PROTAC that results in 50% degradation of the target protein.[3] | nM or µM |
| Dₘₐₓ | The maximum percentage of protein degradation achieved.[3][6] | % |
| IC₅₀ (Binding) | The half-maximal inhibitory concentration for binding to the target protein or E3 ligase. | nM or µM |
| IC₅₀ (Functional) | The half-maximal inhibitory concentration in a functional cellular assay (e.g., cell viability). | nM or µM |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development of this compound-based PROTACs.
Synthesis of this compound-Based PROTACs
The synthesis of these PROTACs typically involves the coupling of a this compound linker to a ligand for the protein of interest.[7]
Protocol: PROTAC Synthesis via Amide Coupling
-
Activate the Carboxylic Acid: Dissolve the this compound linker (1.0 eq) in a suitable anhydrous solvent (e.g., DMF). Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: Add the amine-functionalized ligand for the protein of interest (1.0 eq) to the activated linker solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, dilute the reaction mixture with a suitable solvent and purify the PROTAC by preparative reverse-phase HPLC.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[7]
Ternary Complex Formation Assays
Demonstrating the formation of the POI-PROTAC-CRBN ternary complex is a critical step in validating the mechanism of action.[8]
Protocol: NanoBRET™ Ternary Complex Assay (Cell-Based)
This assay measures the proximity between the POI and CRBN in live cells.[8]
-
Cell Preparation: Co-transfect cells with plasmids expressing the POI fused to NanoLuc® luciferase (energy donor) and CRBN fused to HaloTag® (energy acceptor).
-
Labeling: Label the HaloTag®-CRBN fusion with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Treat the cells with varying concentrations of the this compound-based PROTAC.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
Target Protein Degradation Assays
Quantifying the degradation of the target protein is the primary method for assessing PROTAC efficacy.[9]
Protocol: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours).[7] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Cellular Viability Assays
Assessing the downstream functional consequences of target protein degradation, such as effects on cell proliferation and viability, is essential.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[10]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Off-Target Protein Degradation Analysis
Ensuring the selective degradation of the target protein is crucial to minimize potential toxicity.[5][11]
Protocol: Global Proteomics using Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Treat cells with the PROTAC at a concentration that induces significant target degradation and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins across the different treatment groups.[12]
-
Off-Target Identification: Identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls. These are potential off-targets.
-
Validation: Validate potential off-targets using targeted assays such as Western blotting.
In Vivo Evaluation
The efficacy and safety of promising PROTAC candidates must be evaluated in animal models.[13]
Experimental Design for In Vivo Studies:
-
Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.
-
Pharmacodynamics (PD): Assess the extent and duration of target protein degradation in relevant tissues.
-
Efficacy Studies: Evaluate the therapeutic effect of the PROTAC in a relevant disease model (e.g., tumor xenograft model).
-
Toxicology Studies: Assess the safety profile and potential on- and off-target toxicities of the PROTAC.
Caption: Key components of in vivo evaluation for PROTACs.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ternary Complex Formation [worldwide.promega.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
Application Note: Cell-Based Assays for Characterizing the Activity of Pomalidomide-C2-acid
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of targeted protein degradation, particularly those utilizing Cereblon (CRBN) E3 ligase ligands like Pomalidomide-C2-acid.
Introduction: this compound is a synthetic E3 ligase ligand-linker conjugate.[1][2] It incorporates the Pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and includes a C2 carboxylic acid linker for potential conjugation in Proteolysis Targeting Chimera (PROTAC) development.[1][3] The primary activity of this compound mirrors that of pomalidomide, which functions as a molecular glue to induce the degradation of specific substrate proteins.[][5] This document provides detailed protocols for cell-based assays to quantify the key biological activities of this compound, including target protein degradation, anti-proliferative effects, apoptosis induction, and immunomodulatory functions.
Mechanism of Action: CRBN-Mediated Protein Degradation
Pomalidomide and its derivatives exert their effects by binding to CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[][6] This binding event alters the substrate specificity of CRBN, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8][9] The degradation of these transcription factors is a key event that leads to both direct anti-tumor effects in malignancies like multiple myeloma and immunomodulatory effects on immune cells.[8][9] In myeloma cells, IKZF1/3 degradation leads to the downregulation of critical survival factors, including IRF4 and c-Myc, ultimately inducing cell cycle arrest and apoptosis.[][9] In T-cells, the degradation of these repressors leads to increased production of interleukin-2 (IL-2) and enhanced immune activity.[8][10]
Key Cell-Based Assays and Protocols
The following sections detail protocols for assessing the primary biological activities of this compound.
Target Degradation Assay (IKZF1/IKZF3)
This assay confirms the primary mechanism of action by measuring the reduction in IKZF1 and IKZF3 protein levels.
Protocol: Western Blot for IKZF1/IKZF3 Degradation
-
Cell Culture and Treatment:
-
Seed multiple myeloma (e.g., MM.1S, RPMI-8226) or T-lymphocyte (e.g., Jurkat) cells in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Treat cells with serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of IKZF1 and IKZF3 to the loading control.
-
Table 1: Example Quantitative Data for Pomalidomide Activity (Note: Data shown is for the parent compound Pomalidomide and serves as a reference. Values for this compound should be determined experimentally.)
| Assay Type | Cell Line(s) | Parameter | Result with Pomalidomide | Reference |
| Anti-Proliferation | RPMI-8226 | IC₅₀ (48h) | ~8 µM | [11] |
| OPM2 | IC₅₀ (48h) | ~10 µM | [11] | |
| Immunomodulation | MM Patient PBMCs | IL-2 Secretion | ~4.5-fold increase | [10] |
| MM Patient PBMCs | IFN-γ Secretion | ~2.5-fold increase | [10] | |
| HTLV-1+ MT-2 Cells | MHC-I Surface Expression | ~1.6-fold increase (at 1 µM) | [12] | |
| HTLV-1+ MT-2 Cells | ICAM-1 Surface Expression | ~1.6-fold increase (at 1 µM) | [12] | |
| Cytotoxicity | Daudi Cells | NK Cell-Mediated Killing | Significant increase at 1 µM | [12] |
Anti-Proliferation and Apoptosis Assays
These assays measure the functional consequences of target degradation in cancer cells, such as inhibition of cell growth and induction of cell death.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., RPMI-8226, OPM2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13]
-
Compound Treatment: After 24 hours, add 100 µL of medium containing 2x concentrations of this compound (serial dilutions) to the respective wells. Include vehicle control and untreated control wells.[13]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed and treat cells in 6-well plates as described for the target degradation assay.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle scraper or trypsin-free solution. Centrifuge at 300 x g for 5 minutes.[14]
-
Washing: Wash the cell pellet twice with cold PBS.[14]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[14][15]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[15]
Immunomodulatory Assays
These assays evaluate the compound's effect on immune cell function, a key aspect of pomalidomide's therapeutic activity.
Protocol: NK Cell-Mediated Cytotoxicity Assay
-
Cell Preparation:
-
Target Cells: Use a suitable cancer cell line (e.g., K562, Daudi, or a multiple myeloma line). Treat the target cells with this compound (e.g., 1 µM, 10 µM) or vehicle control for 48 hours.[12]
-
Effector Cells: Isolate Natural Killer (NK) cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit. A stable NK cell line like YTS can also be used.[12][16]
-
-
Co-culture:
-
Plate the pre-treated target cells in a 96-well U-bottom plate.
-
Add the NK effector cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).[12]
-
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Cytotoxicity Measurement:
-
Measure target cell lysis using a lactate dehydrogenase (LDH) release assay or by pre-labeling target cells with a fluorescent dye like Calcein-AM and measuring its release upon lysis.[16]
-
Alternatively, use flow cytometry to quantify the percentage of dead target cells by staining with a viability dye (e.g., 7-AAD or PI).
-
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio compared to control wells (target cells alone and target cells with detergent for maximum lysis).
Protocol: T-Cell Co-stimulation and Cytokine Release Assay
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[16]
-
Cell Plating and Stimulation: Plate 1 x 10⁵ PBMCs per well in a 96-well round-bottom plate. Add anti-CD3/CD28 beads to stimulate T-cell activation.[16]
-
Treatment: Immediately add this compound at desired final concentrations.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Analysis:
-
Cytokine Release: Collect the culture supernatant and measure the concentration of cytokines like IL-2 and IFN-γ using an ELISA or a multiplex bead array (e.g., Luminex).[10]
-
T-Cell Activation: Harvest the cells, stain with fluorescently-labeled antibodies against activation markers (e.g., CD25, CD69), and analyze by flow cytometry.[16]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 5. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. researchgate.net [researchgate.net]
- 10. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pomalidomide increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Pomalidomide-C2-acid: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C2-acid is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed for targeted protein degradation.[1] This molecule incorporates the high-affinity pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C2-acid linker.[1] This linker provides a reactive carboxylic acid group for conjugation to a ligand that binds to a protein of interest (POI), thereby creating a heterobifunctional PROTAC.
The resulting PROTAC acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell. This targeted protein degradation strategy offers a powerful approach to eliminate disease-causing proteins that are often difficult to target with conventional inhibitors.
Mechanism of Action
This compound itself does not possess direct cytotoxic activity but serves as a critical building block for PROTACs. The pomalidomide component of the resulting PROTAC binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2] This binding event modulates the substrate specificity of the E3 ligase, leading to the recruitment of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of these transcription factors is a key mechanism for the immunomodulatory and anti-myeloma activities of pomalidomide.[4]
When incorporated into a PROTAC, the this compound moiety directs the CRL4-CRBN complex to the specific POI targeted by the other end of the PROTAC. This hijacking of the ubiquitin-proteasome system results in the selective degradation of the POI, thereby impacting downstream signaling pathways and cellular processes implicated in cancer.
Quantitative Data
While specific quantitative data for this compound is not extensively available in public literature, the following tables provide illustrative data for pomalidomide and representative pomalidomide-based PROTACs to demonstrate the typical assays and expected range of activities.
Table 1: Illustrative Cytotoxicity Data for Pomalidomide and a Representative Pomalidomide-Based PROTAC
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 |
| Pomalidomide | RPMI8226 (Multiple Myeloma) | MTT | 48 | 8 µM[5] |
| Pomalidomide | OPM2 (Multiple Myeloma) | MTT | 48 | 10 µM[5] |
| Pomalidomide Derivative 5d | MCF-7 (Breast Cancer) | Not Specified | 48 | 20.2 µM[6] |
| Illustrative PROTAC-X | Cancer Cell Line Y | MTT/CellTiter-Glo | 72 | Sub-micromolar to low micromolar range |
Table 2: Illustrative Cereblon Binding Affinity of Pomalidomide
| Compound | Assay Type | IC50 |
| Pomalidomide | Competitive Binding Assay (U266 cell extracts) | ~2 µM[7][8] |
| Lenalidomide | Competitive Binding Assay (U266 cell extracts) | ~1 µM[7] |
Table 3: Illustrative Effects of Pomalidomide on Cytokine Production
| Cytokine | Cell Type | Effect of Pomalidomide |
| TNF-α | PBMCs, Monocytes | Inhibition[9][10] |
| IL-2 | T-cells | Increased production[11] |
| IL-10 | PBMCs | Increased production[10] |
| IL-12 | PBMCs (LPS stimulated) | Inhibition[10] |
| IFN-γ | T-cells | Increased production[11] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in the synthesis and evaluation of PROTACs.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to an amine-containing POI ligand via amide bond formation.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Coupling with POI Ligand:
-
In a separate flask, dissolve the amine-functionalized POI ligand (1 equivalent) in anhydrous DMF.
-
Add the activated this compound solution to the POI ligand solution.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the final PROTAC.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the effect of a PROTAC synthesized from this compound on the viability of cancer cells.
Materials:
-
PROTAC of interest (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Add 100 µL of the diluted PROTAC solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Protocol 3: Western Blot for Ikaros (IKZF1) and Aiolos (IKZF3) Degradation
This protocol is used to confirm the pomalidomide-mediated degradation of its known neo-substrates, which can serve as a positive control for the activity of the CRBN-recruiting moiety of the PROTAC.
Materials:
-
PROTAC of interest
-
Multiple myeloma cell line (e.g., U266, MM.1S)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), anti-Actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of the PROTAC for a specified time (e.g., 6, 12, 24 hours).
-
Harvest cells, wash with cold PBS, and lyse in cell lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
Protocol 4: In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.[14][15][16]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant purified POI
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC of interest
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRL4-CRBN E3 ligase, POI, and ubiquitin in the ubiquitination reaction buffer.
-
Add the PROTAC at various concentrations. Include a DMSO vehicle control.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the samples by Western blot using an antibody against the POI to detect higher molecular weight ubiquitinated species.
-
Visualizations
Caption: Mechanism of action of a this compound-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of pomalidomide anti-tumor response with ACY-241, a selective HDAC6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective down-regulation of T cell- and non-T cell-derived tumour necrosis factor alpha by thalidomide: comparisons with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential cytokine modulation and T cell activation by two distinct classes of thalidomide analogues that are potent inhibitors of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Kinase Degraders with Pomalidomide-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins, offering a distinct advantage over traditional inhibitors. Pomalidomide is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), and its derivatives are frequently incorporated into PROTACs to engage this ligase.[1][2][3] Pomalidomide-C2-acid is a key building block in the synthesis of pomalidomide-based PROTACs, providing a carboxylic acid handle for linker attachment to a target protein-binding ligand.[4]
These application notes provide a comprehensive guide to the development of kinase degraders using this compound. Included are detailed protocols for the synthesis, in vitro and in-cell characterization of these degraders, along with representative data for pomalidomide-based degraders targeting various proteins.
PROTAC-Mediated Kinase Degradation
The fundamental principle of a pomalidomide-based kinase degrader is to induce the formation of a ternary complex between the target kinase, the PROTAC molecule, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the kinase, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple kinase molecules.
Quantitative Data for Pomalidomide-Based Degraders
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation). The cellular activity is often assessed by measuring the inhibition of cell proliferation (IC50). The following tables summarize data for representative pomalidomide-based degraders.
Table 1: Degradation Potency of Pomalidomide-Based Degraders
| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| ZQ-23 | HDAC8 | - | 147 | 93 | [5] |
| Compound 16 | EGFR | A549 | - | 96 | [6] |
| dALK-2 | ALK | SU-DHL-1 | ~10 | >95 | [7] |
Table 2: Cellular Activity of Pomalidomide-Based Degraders
| Degrader | Target Protein | Cell Line | IC50 (µM) | Citation |
| Compound 7f | CDK4/6 | Jurkat | 0.18 | [8] |
| Compound 16 | EGFR | MCF-7 | 0.10 | [6] |
| C4 | NCL | MCF-7 | 0.9 | [9] |
Experimental Protocols
A systematic evaluation of a novel kinase degrader involves a series of key experiments to confirm its mechanism of action and quantify its potency.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicine.missouri.edu [medicine.missouri.edu]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of Degraders of Cyclin-Dependent Kinases 4 and 6 Based on Rational Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays Using Pomalidomide-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a thalidomide analog, functions as a molecular glue that induces the proximity of the E3 ubiquitin ligase Cereblon (CRBN) to specific neosubstrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism is pivotal to its therapeutic effects, particularly in the treatment of multiple myeloma. Pomalidomide-C2-acid is a derivative of pomalidomide featuring a carboxylic acid linker at the C2 position, which can be utilized for conjugation in the development of Proteolysis Targeting Chimeras (PROTACs).
These application notes provide a detailed protocol for conducting an in vitro ubiquitination assay to characterize the activity of this compound. This assay is crucial for confirming the compound's ability to induce the ubiquitination of a target neosubstrate, such as the lymphoid transcription factor Ikaros (IKZF1), in a CRBN-dependent manner.[2][3]
Signaling Pathway and Mechanism of Action
This compound binds to CRBN, a substrate receptor component of the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1] This binding event allosterically modifies the substrate-binding pocket of CRBN, creating a new interface for the recruitment of neosubstrates like IKZF1.[4] Once the ternary complex (CRL4^CRBN^-Pomalidomide-IKZF1) is formed, the E3 ligase machinery facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of IKZF1.[3] This polyubiquitination marks IKZF1 for recognition and degradation by the 26S proteasome.[5]
Experimental Workflow
The in vitro ubiquitination assay reconstitutes the key components of the cellular ubiquitination machinery in a cell-free system. The general workflow involves combining the E1 activating enzyme, E2 conjugating enzyme, the CRL4^CRBN^ E3 ligase complex, ubiquitin, ATP, the neosubstrate (IKZF1), and this compound. The reaction mixture is incubated to allow for the enzymatic cascade to proceed, resulting in the ubiquitination of the substrate. The reaction is then stopped, and the products are analyzed, typically by Western blotting, to detect the higher molecular weight species corresponding to ubiquitinated IKZF1.[1][6]
Quantitative Data Presentation
The efficacy of this compound in inducing ubiquitination can be assessed in a dose-dependent manner. The results can be quantified by densitometry of the Western blot bands corresponding to ubiquitinated IKZF1.
| This compound (µM) | Fold Increase in Ubiquitinated IKZF1 (Mean ± SD) |
| 0 (DMSO Vehicle) | 1.0 ± 0.1 |
| 0.1 | 2.5 ± 0.3 |
| 1 | 8.7 ± 1.2 |
| 10 | 15.2 ± 2.1 |
Table 1: Dose-Dependent Ubiquitination of IKZF1. Representative data showing the fold increase in ubiquitinated IKZF1 relative to the vehicle control.
| Compound | Apparent CRBN Binding IC₅₀ (µM) |
| Pomalidomide | ~2 |
| This compound | ~3-5 (Estimated) |
Table 2: Representative Binding Affinities to CRBN. The addition of a linker may slightly alter the binding affinity.
Detailed Experimental Protocols
Reagents and Materials
-
Enzymes:
-
Human Recombinant E1 Activating Enzyme (e.g., UBE1)
-
Human Recombinant E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b)
-
Human Recombinant CRL4^CRBN^ E3 Ligase Complex (containing CUL4A, DDB1, RBX1, and CRBN)
-
-
Substrate:
-
Human Recombinant IKZF1 protein
-
-
Ubiquitin:
-
Human Recombinant Ubiquitin
-
-
Compound:
-
This compound (dissolved in DMSO)
-
Pomalidomide (for positive control, dissolved in DMSO)
-
-
Buffers and Solutions:
-
10X Ubiquitination Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 20 mM DTT
-
ATP Solution: 20 mM ATP in nuclease-free water
-
5X SDS-PAGE Sample Buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
-
Antibodies:
-
Primary Antibody: Anti-IKZF1 antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
-
Other:
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
-
Protocol: In Vitro Ubiquitination Assay
This protocol is designed for a final reaction volume of 25 µL.
-
Prepare a Master Mix: On ice, prepare a master mix containing the common reaction components to ensure consistency across all reactions. For each 25 µL reaction, the final concentrations should be:
-
E1 (UBE1): 50-100 nM
-
E2 (UBE2D2): 200-500 nM
-
CRL4-CRBN Complex: 50-100 nM
-
Ubiquitin: 5-10 µM
-
IKZF1 Substrate: 200-500 nM
-
1X Ubiquitination Reaction Buffer
-
-
Set Up Individual Reactions: In microcentrifuge tubes on ice, aliquot the master mix for each reaction.
-
Add this compound: Add the desired final concentration of this compound to each tube. A typical concentration range to test is 0.1 to 10 µM.
-
Include Control Reactions:
-
Negative Control: Add an equivalent volume of DMSO vehicle instead of this compound.
-
Positive Control: Add unmodified Pomalidomide at the same concentrations as this compound.
-
No ATP Control: Prepare one reaction with DMSO and substitute the ATP solution with nuclease-free water to confirm ATP-dependency.
-
-
Initiate the Reaction: Add 2.5 µL of 2 mM ATP solution to each tube to initiate the ubiquitination reaction (final ATP concentration: 200 µM). Mix gently by flicking the tube.
-
Incubation: Incubate the reaction tubes at 37°C for 60-90 minutes.
-
Terminate the Reaction: Stop the reactions by adding 5 µL of 5X SDS-PAGE sample buffer.
-
Denature Proteins: Boil the samples at 95-100°C for 5 minutes.
Protocol: SDS-PAGE and Western Blotting
-
SDS-PAGE: Load the denatured samples onto an SDS-PAGE gel (a gradient gel, e.g., 4-15%, is recommended to resolve the high molecular weight ubiquitinated species). Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-IKZF1 antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system. A ladder of higher molecular weight bands appearing above the unmodified IKZF1 band indicates polyubiquitination.[6]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak ubiquitination | Inactive enzyme (E1, E2, or E3); Degraded ATP; Incorrect buffer conditions; Suboptimal this compound concentration. | Test each enzyme individually; Use a fresh stock of ATP; Verify buffer pH and composition; Perform a dose-response curve for this compound. |
| High background/non-specific bands | Contamination of reagents; E3 ligase auto-ubiquitination; Non-specific antibody binding. | Use high-purity recombinant proteins; Include a control without substrate to check for E3 auto-ubiquitination; Optimize antibody concentrations and blocking conditions. |
By following these detailed protocols and application notes, researchers can effectively utilize in vitro ubiquitination assays to characterize the activity of this compound and other related compounds in inducing the ubiquitination of target neosubstrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. rcsb.org [rcsb.org]
- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note and Protocol for Assessing Pomalidomide-C2-acid-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. Pomalidomide-C2-acid is a derivative of pomalidomide, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating this compound into a PROTAC, researchers can hijack the CRL4-CRBN E3 ligase complex to induce the ubiquitination and subsequent degradation of a specific protein of interest.
This application note provides a detailed protocol for assessing the efficacy of this compound-containing PROTACs in inducing the degradation of a target protein. The primary method described is quantitative Western blotting, a widely used and robust technique for measuring changes in protein levels.
Signaling Pathway of this compound-Mediated Degradation
This compound acts as the E3 ligase-recruiting moiety of a PROTAC. The PROTAC molecule forms a ternary complex with the target protein and the CRL4-CRBN E3 ubiquitin ligase complex. This complex consists of Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), Cereblon (CRBN), and Regulator of Cullins 1 (ROC1, also known as RBX1). The induced proximity of the target protein to the E3 ligase complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Troubleshooting & Optimization
Pomalidomide-C2-acid solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling Pomalidomide-C2-acid, with a focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Pomalidomide?
This compound is a derivative of Pomalidomide, an immunomodulatory drug. It incorporates a C2-acid linker, making it a useful tool in the development of Proteolysis Targeting Chimeras (PROTACs). This linker allows for the conjugation of Pomalidomide, which binds to the E3 ubiquitin ligase Cereblon (CRBN), to a ligand for a target protein of interest, thereby inducing the degradation of that protein. The addition of the C2-acid linker can alter the physicochemical properties of the parent molecule, including its solubility.
Q2: What are the primary solubility issues with this compound?
Like its parent compound, this compound has poor aqueous solubility. This can lead to challenges in preparing stock solutions and working solutions for in vitro and in vivo experiments, often resulting in precipitation of the compound.
Q3: In which solvents is this compound soluble?
This compound is highly soluble in dimethyl sulfoxide (DMSO).[1] For other solvents, data for the parent compound, Pomalidomide, can be used as a general guide, which indicates solubility in dimethylformamide (DMF) and low solubility in aqueous buffers and ethanol.
Troubleshooting Guide: Solubility Issues
Issue: Precipitate forms when preparing an aqueous working solution from a DMSO stock.
This is a common issue known as "salting out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.
-
Possible Cause 1: Final concentration exceeds aqueous solubility.
-
Solution: Decrease the final concentration of this compound in your aqueous solution. It is crucial to determine the maximal soluble concentration in your specific experimental buffer.
-
-
Possible Cause 2: Improper mixing technique.
-
Solution: Always add the DMSO stock solution to the aqueous buffer, not the other way around. Add the stock solution dropwise while vigorously vortexing or stirring the aqueous buffer. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to immediate precipitation.
-
-
Possible Cause 3: Low temperature of the aqueous buffer.
-
Solution: Use pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium, as solubility generally increases with temperature.
-
-
Possible Cause 4: High percentage of DMSO in the final solution affecting the experiment.
-
Solution: Prepare a more concentrated stock solution in DMSO to minimize the final volume of DMSO in the aqueous solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Issue: Difficulty in dissolving this compound powder in DMSO.
-
Possible Cause 1: Insufficient solvent or mixing.
-
Possible Cause 2: Quality of DMSO.
-
Solution: DMSO is hygroscopic and can absorb water from the atmosphere, which can significantly decrease its ability to dissolve hydrophobic compounds.[1] Use fresh, high-purity, anhydrous DMSO and store it properly with desiccant.
-
Quantitative Solubility Data
The following tables summarize the available solubility data for this compound and its parent compound, Pomalidomide.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Temperature | Source |
| DMSO | 50 mg/mL | 144.80 mM | Not Specified | [1] |
Table 2: Solubility of Pomalidomide
| Solvent | Solubility | Molar Concentration | Temperature | Source |
| DMSO | ~54 mg/mL | ~197.62 mM | 25°C | |
| DMSO | ~15 mg/mL | ~54.9 mM | Not Specified | |
| DMF | ~10 mg/mL | ~36.6 mM | Not Specified | |
| Water | Insoluble (~0.01 mg/mL) | ~0.037 mM | 25°C | |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | ~0.51 mM | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of powder).
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. Solutions in DMSO may be stored at -20°C for up to 1 month.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
Materials:
-
This compound DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw the this compound DMSO stock solution and bring it to room temperature.
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture).
-
In a sterile tube, place the required volume of the pre-warmed aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to the side of the tube.
-
Continue to vortex for an additional 30-60 seconds to ensure the solution is homogenous.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the solubility limit may have been exceeded.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Pomalidomide binds to Cereblon, leading to the ubiquitination and degradation of IKZF1/3, resulting in apoptosis.
Caption: A logical workflow for the successful preparation of this compound working solutions.
References
Technical Support Center: Optimizing Pomalidomide-C2-Acid PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Pomalidomide-C2-acid Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a Pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of a ligand that binds to the POI, a linker, and a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the formation of a ternary complex. This leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
Q2: Why is pomalidomide frequently used as a CRBN E3 ligase ligand in PROTAC design?
A2: Pomalidomide is a preferred CRBN ligand due to its strong binding affinity, which can lead to more efficient formation of the ternary complex and subsequent protein degradation. Additionally, the amino group on its phthalimide ring provides a convenient and versatile attachment point for the linker, often directing it away from the CRBN binding interface and allowing for greater flexibility in linker design without compromising E3 ligase engagement.[3] Pomalidomide-based PROTACs have also been reported to have greater degradation selectivity and improved metabolic stability.[3]
Q3: What is the significance of the "C2-acid" component in a this compound linker?
A3: "this compound" is a synthesized E3 ligase ligand-linker conjugate. It incorporates the pomalidomide-based Cereblon ligand and a two-carbon (C2) linker terminating in a carboxylic acid. This acid group serves as a versatile chemical handle for conjugation to a ligand that binds the protein of interest (POI), typically through an amide bond formation.
Q4: Is there a universal optimal linker length for all this compound PROTACs?
A4: No, there is no single optimal linker length. The ideal length is target-dependent and must be determined empirically for each specific Protein of Interest (POI) and E3 ligase pair. The linker's role is to facilitate the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while an overly long one may not effectively bring the two proteins together for efficient ubiquitin transfer.
Troubleshooting Guide
Q1: My PROTAC binds to the target protein and CRBN in binary assays, but I don't observe any degradation. What are the potential issues?
A1: This is a common issue and can arise from several factors:
-
Inefficient Ternary Complex Formation: While binary binding is necessary, it does not guarantee the formation of a stable and productive ternary complex. The linker length and composition are critical for achieving the correct orientation of the POI and CRBN.
-
Negative Cooperativity: In some cases, the binding of one protein can hinder the binding of the other, leading to a destabilized ternary complex.
-
Incorrect Linker Vector: The attachment point of the linker on both the POI ligand and pomalidomide can significantly impact the geometry of the ternary complex.
-
Cellular Permeability: The PROTAC may not be efficiently entering the cells.
Troubleshooting Steps:
-
Perform a Ternary Complex Formation Assay: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET™ assays to directly assess the formation and stability of the ternary complex.[4][]
-
Systematically Vary Linker Length: Synthesize a series of PROTACs with varying linker lengths (e.g., by adding or removing ethylene glycol units or alkyl chains) to identify the optimal length for ternary complex formation and degradation.
-
Evaluate Different Linker Attachment Points: If possible, synthesize isomers with the linker attached to different positions on the POI ligand.
-
Assess Cell Permeability: Perform cellular uptake assays to ensure the PROTAC is reaching its intracellular targets.
Q2: I observe ubiquitination of my target protein, but the degradation is weak or incomplete (low Dmax). What could be the cause?
A2: This suggests that the PROTAC is mechanistically active but suboptimal.
-
Suboptimal Linker Length: The linker may be promoting a ternary complex that is not ideal for efficient poly-ubiquitination.
-
"Hook Effect": At high concentrations, the PROTAC can form binary complexes with the POI and CRBN separately, which can inhibit the formation of the ternary complex and reduce degradation efficiency.
-
Slow Rate of Degradation: The degradation of the target protein might be slow, and the chosen time point for analysis may not be optimal.
-
Target Protein Synthesis: The cell might be upregulating the synthesis of the target protein, counteracting the degradation.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Treat cells with a wide range of PROTAC concentrations and harvest at multiple time points (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal concentration and time for maximal degradation.[2]
-
Analyze the Dose-Response Curve: A bell-shaped curve is indicative of the "hook effect." Future experiments should be conducted at concentrations at or below the optimal concentration (DC50).
-
Vary the Linker Composition: Besides length, the chemical nature of the linker (e.g., PEG vs. alkyl chain) can influence the stability and productivity of the ternary complex.
Q3: My PROTAC shows good degradation in one cell line but not in another. Why?
A3: The efficacy of a PROTAC can be cell-line dependent due to:
-
Different Expression Levels of CRBN and Target Protein: The relative abundance of the E3 ligase and the POI can affect the efficiency of ternary complex formation.
-
Presence of Competing Endogenous Substrates: Other proteins in the cell may compete for binding to CRBN.
-
Different Ubiquitin-Proteasome System (UPS) Activity: The overall capacity of the UPS to degrade proteins can vary between cell lines.
-
Efflux Pumps: Some cell lines may express efflux pumps that actively remove the PROTAC from the cell.
Troubleshooting Steps:
-
Quantify Protein Levels: Use Western blotting to determine the baseline expression levels of the POI and CRBN in both cell lines.
-
Assess UPS Activity: Use a proteasome activity assay to compare the overall UPS function in the different cell lines.
-
Consider Efflux Pump Inhibitors: Co-treatment with a known efflux pump inhibitor can help determine if this is a factor.
Data Presentation
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker length and composition on degradation potency (DC50) and maximal degradation (Dmax). Note: Data is compiled from different studies, and experimental conditions may vary.
Table 1: Effect of Linker Length on BTK Degradation by Pomalidomide-Based PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | PEG | 10 | C4-amino | >1000 | <20 | Ramos |
| Compound B | PEG | 13 | C4-amino | 50 | 85 | Ramos |
| Compound C | PEG | 16 | C4-amino | 10 | >95 | Ramos |
| Compound D | PEG | 19 | C4-amino | 80 | 70 | Ramos |
Data synthesized from published literature for illustrative purposes.
Table 2: Effect of Linker Composition on EGFR Degradation by Pomalidomide-Based PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| EGFR-PROTAC-1 | Alkyl Chain | 150 | 60 | H1975 |
| EGFR-PROTAC-2 | PEG Chain | 25 | 90 | H1975 |
| EGFR-PROTAC-3 | Rigid Piperazine | 200 | 55 | H1975 |
Data synthesized from published literature for illustrative purposes.[6]
Experimental Protocols
1. Western Blotting for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2]
-
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice. Centrifuge to pellet cell debris and collect the supernatant.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli buffer. Boil samples to denature proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[2]
-
2. In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the POI induced by the PROTAC in a cell-free system.[7]
-
Materials:
-
Recombinant His-tagged POI
-
Recombinant CRL4-CRBN E3 ligase complex
-
Pomalidomide-based PROTAC
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5a)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Anti-ubiquitin antibody and anti-POI antibody
-
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, CRL4-CRBN complex, and the POI.
-
PROTAC Addition: Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Western Blotting: Analyze the reaction products by Western blotting using an anti-POI antibody to detect higher molecular weight bands corresponding to ubiquitinated POI. Alternatively, an anti-ubiquitin antibody can be used.
-
3. Ternary Complex Formation Assay (In Vitro Pull-down)
This assay confirms the ability of the PROTAC to induce the formation of a ternary complex between the POI and the E3 ligase.[7]
-
Materials:
-
Recombinant His-tagged POI
-
Recombinant CRL4-CRBN E3 ligase complex
-
Pomalidomide-based PROTAC
-
Ni-NTA Agarose beads
-
Wash buffer and Elution buffer
-
Anti-CRBN antibody
-
-
Methodology:
-
Incubation: In a microcentrifuge tube, incubate the His-tagged POI, CRL4-CRBN complex, and the PROTAC for 1-2 hours at 4°C to allow complex formation. Include controls without the PROTAC and without the CRBN complex.
-
Pull-down: Add Ni-NTA agarose beads to the mixture and incubate for another hour to capture the His-tagged POI and any interacting proteins.
-
Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., containing imidazole).
-
Western Blot Analysis: Analyze the eluted fractions by Western blotting using an anti-CRBN antibody. The presence of a band for CRBN in the PROTAC-treated sample (and its absence or reduction in the controls) indicates the formation of a ternary complex.
-
Visualizations
References
Technical Support Center: Overcoming Poor Cell Permeability of Pomalidomide-C2-acid PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of Pomalidomide-C2-acid PROTACs.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound PROTACs, focusing on challenges related to cell permeability.
Issue 1: Low or No Target Degradation Observed
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Physicochemical Properties: The carboxylic acid moiety of the C2-acid linker increases the polarity and polar surface area (PSA) of the PROTAC, which can hinder passive diffusion across the cell membrane. 2. Optimize Linker: While the C2-acid linker is defined, consider prodrug strategies to temporarily mask the carboxylic acid group, thereby increasing lipophilicity and facilitating cell entry. Upon cellular uptake, endogenous esterases can hydrolyze the prodrug to release the active acidic PROTAC. 3. Formulation Strategies: For in vivo studies, consider nanoformulation strategies to improve bioavailability. |
| Inefficient Target Engagement | 1. Confirm Binary Engagement: Ensure the pomalidomide and warhead portions of the PROTAC are binding to Cereblon (CRBN) and the protein of interest (POI), respectively. Use assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm target engagement in a cellular context. 2. Assess Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex (POI-PROTAC-CRBN). Use biophysical assays like TR-FRET or SPR to evaluate ternary complex formation. |
| Compound Instability | 1. Assess Stability in Media: Pomalidomide and its derivatives can be susceptible to hydrolysis in aqueous solutions. Incubate the this compound PROTAC in your cell culture medium for the duration of your experiment and quantify its concentration over time using LC-MS. |
| "Hook Effect" | 1. Perform a Wide Dose-Response: At high concentrations, PROTACs can lead to the formation of unproductive binary complexes, reducing degradation efficiency. Test a broad range of concentrations to identify the optimal degradation window. |
Troubleshooting Workflow for No Target Degradation
Technical Support Center: Pomalidomide-C2-acid in Targeted Protein Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pomalidomide-C2-acid and its derivatives in targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a C2-acid linker.[1] This molecule is a crucial building block for creating Proteolysis Targeting Chimeras (PROTACs).
The primary mechanism of action involves hijacking the cell's ubiquitin-proteasome system. When incorporated into a PROTAC, the pomalidomide end binds to CRBN, while a separate ligand on the other end of the PROTAC binds to the protein of interest (POI). This forms a ternary complex (POI-PROTAC-CRBN), bringing the POI into close proximity with the E3 ligase.[2] This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]
Q2: What is the role of the C2-acid linker?
A2: The C2-acid linker provides a functional group (a carboxylic acid) that can be used for conjugation to a ligand that binds to the target protein, thereby forming a complete PROTAC molecule. The length and composition of the linker are critical for the stability and geometry of the ternary complex.[4]
Troubleshooting Failed Protein Degradation
Q1: I am not observing any degradation of my target protein after treatment with my pomalidomide-based PROTAC. What are the initial troubleshooting steps?
A1: Failure to observe protein degradation can stem from several factors. Here are the initial checkpoints:
-
Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation during storage or in the experimental medium can occur.[5] this compound stock solutions are typically stable at -80°C for 6 months or -20°C for 1 month.[1]
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN). Low or absent CRBN expression is a common reason for the failure of pomalidomide-based PROTACs.[2][5]
-
Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[5]
-
The "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex, which reduces degradation efficiency. It is crucial to test a broad concentration range (e.g., 1 nM to 10 µM).[4][5]
Signaling Pathway of Pomalidomide-based PROTACs
Caption: Pomalidomide-PROTAC induces formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Q2: My dose-response curve shows degradation at lower concentrations but the effect diminishes at higher concentrations. What is happening?
A2: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[4][5] At optimal concentrations, the PROTAC efficiently bridges the target protein and the E3 ligase to form a productive ternary complex. However, at excessively high concentrations, the PROTAC can independently saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC-target or PROTAC-CRBN). These binary complexes are not productive for degradation and compete with the formation of the ternary complex, thus reducing the overall degradation efficiency.
Solution: Perform a full dose-response curve with a wide range of concentrations (e.g., logarithmic dilutions from picomolar to micromolar) to identify the optimal concentration range for degradation and to define the "hook effect" for your specific system.
Q3: How can I confirm that the observed protein degradation is dependent on Cereblon and the proteasome?
A3: To validate the mechanism of action, you should perform the following control experiments:
-
Proteasome Inhibition: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). If the degradation is proteasome-dependent, the inhibitor should rescue the degradation of your target protein.
-
CRBN Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of CRBN in your cell line. In the absence of CRBN, a pomalidomide-based PROTAC should not be able to degrade the target protein.
-
Competitive Inhibition: Co-treat cells with your PROTAC and an excess of free pomalidomide. The free pomalidomide will compete for binding to CRBN, which should prevent the formation of the ternary complex and inhibit the degradation of the target protein.[2]
Q4: I am observing off-target effects, including the degradation of other proteins. How can I address this?
A4: Off-target effects with pomalidomide-based PROTACs can occur. Pomalidomide itself is known to induce the degradation of certain zinc-finger (ZF) proteins, such as IKZF1 and IKZF3.[6][7]
-
Proteomics Analysis: Perform a global proteomics study (e.g., quantitative mass spectrometry) to identify all proteins that are degraded upon treatment with your PROTAC.[8]
-
Control Compounds: Synthesize and test control molecules. For example, a PROTAC with a modification on the pomalidomide moiety that is known to abrogate CRBN binding can serve as a negative control.
-
Linker Optimization: The linker connecting the pomalidomide and the target protein ligand can influence off-target effects. Modifying the linker length or composition may alter the geometry of the ternary complex and reduce the degradation of unintended proteins.[4]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for pomalidomide and related compounds. Note that the specific performance of a this compound based PROTAC will be highly dependent on the target protein and the specific ligand used.
Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[9] | ~1.2 - 3 µM[10] | Competitive Titration, Competitive Binding Assay[10] |
| Lenalidomide | ~178 nM[9] | ~2 µM[11] | Competitive Titration, Competitive Binding Assay |
| Thalidomide | ~250 nM[9] | Not specified | Competitive Titration |
Table 2: Degradation Potency (DC50/IC50) of Pomalidomide and Related Compounds
| Compound | Target Protein | Cell Line | DC50/IC50 |
| Pomalidomide | Aiolos (IKZF3) | MM-1S | DC50: 8.7 nM[2] |
| Pomalidomide-based PROTAC (Compound 16) | EGFR | A549 | IC50: 0.10 µM |
| Pomalidomide-based PROTAC (Compound 17) | EGFR | A549 | IC50: 0.19 µM |
Key Experimental Protocols
Experimental Workflow for Protein Degradation Analysis
Caption: A typical experimental workflow for assessing protein degradation via Western Blot.
Protocol 1: Western Blot for Protein Degradation
This protocol verifies the degradation of a target protein following treatment with a pomalidomide-based PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control, and then normalize all treatment groups to the vehicle control to determine the percentage of protein degradation.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of your PROTAC or a vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with a primary antibody against either the target protein or CRBN overnight at 4°C with gentle rotation.[1] As a negative control, use an equivalent amount of a non-specific IgG.[1]
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[1]
-
-
Washing: Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.[1]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot for the presence of the target protein and CRBN. A successful Co-IP will show the presence of both the target protein and CRBN in the immunoprecipitate from PROTAC-treated cells, but not in the vehicle-treated or IgG controls.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Pomalidomide-C2-acid off-target effects and mitigation strategies
Welcome to the technical support center for Pomalidomide-C2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the off-target effects and mitigation strategies associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a two-carbon linker with a terminal carboxylic acid.[1] This molecule is a building block for creating Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, the pomalidomide part engages the CRBN E3 ligase, while the carboxylic acid end can be conjugated to a ligand for a specific target protein. This brings the target protein into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: What are the known on-target effects of the pomalidomide moiety?
A2: The pomalidomide component, when bound to CRBN, acts as a "molecular glue" that alters the substrate specificity of the CRL4-CRBN complex.[2] This leads to the recruitment and degradation of specific "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of these transcription factors is responsible for the immunomodulatory and anti-proliferative effects of pomalidomide in therapeutic contexts.[2]
Q3: What are the primary off-target effects associated with pomalidomide-based PROTACs?
A3: A significant off-target effect of the pomalidomide moiety in PROTACs is the unintended degradation of endogenous proteins other than the intended target. The most well-documented off-target substrates are a class of proteins known as zinc-finger (ZF) proteins.[4][5] The pomalidomide component of the PROTAC can independently recruit these ZF proteins to Cereblon, leading to their ubiquitination and degradation.[4] This can have unintended biological consequences and complicates the interpretation of experimental results.[4]
Q4: How can I mitigate the off-target degradation of zinc-finger proteins?
A4: Research has shown that modifying the pomalidomide scaffold can reduce off-target ZF protein degradation. Specifically, introducing modifications at the C5 position of the phthalimide ring has been effective in minimizing the degradation of off-target ZF proteins while maintaining on-target activity.[4] When designing experiments, if off-target effects are a concern, consider synthesizing or obtaining a C5-modified pomalidomide-based E3 ligase ligand.
Q5: How can I experimentally identify off-target effects of my this compound-based PROTAC?
A5: The gold standard for identifying off-target protein degradation is unbiased, global quantitative mass spectrometry-based proteomics.[6][7][8] This technique allows for the quantification of thousands of proteins in cells treated with your PROTAC compared to control-treated cells. Proteins that are significantly downregulated in the PROTAC-treated samples are potential off-targets.[6][7] Hits from proteomics should then be validated using a targeted method, such as Western blotting.[7]
Troubleshooting Guides
Issue 1: No or minimal degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | PROTACs are often large molecules and may have difficulty crossing the cell membrane. Consider modifying the linker to improve physicochemical properties.[9] |
| Inefficient Ternary Complex Formation | The linker length or attachment point on the target ligand may not be optimal for the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN). Synthesize and test a series of PROTACs with different linker lengths and attachment points. |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes (Target-PROTAC or PROTAC-CRBN) instead of the productive ternary complex, leading to reduced degradation.[9] Perform a wide dose-response experiment to identify the optimal concentration for degradation and to check for the characteristic bell-shaped curve of the hook effect.[9] |
| Low Expression of Cereblon | The cell line being used may have low endogenous expression of CRBN, limiting the extent of degradation. Confirm CRBN expression levels by Western blot. If low, consider using a different cell line. |
| Issues with the Ubiquitin-Proteasome System | Ensure that the cells' ubiquitin-proteasome machinery is functional. As a control, treat cells with a proteasome inhibitor (e.g., MG132) alongside your PROTAC; this should rescue the degradation of your target protein. |
Issue 2: High cell toxicity observed at various concentrations.
| Possible Cause | Troubleshooting Step |
| On-target Toxicity | Degradation of the target protein may be inherently toxic to the cells. This is a desired outcome if the target is a cancer driver, but may be problematic in other contexts. |
| Off-target Toxicity | The PROTAC may be degrading an essential off-target protein. Perform a global proteomics experiment to identify potential off-target proteins.[6] If known off-targets of pomalidomide (e.g., specific zinc-finger proteins) are suspected, validate their degradation by Western blot. |
| Toxicity of the Target-Binding Ligand | The "warhead" that binds to your target protein may have inhibitory activity that causes toxicity independent of degradation. Test the target-binding ligand alone (unconjugated to this compound) for cellular toxicity. |
Quantitative Data Summary
The following tables provide representative quantitative data for pomalidomide's interaction with Cereblon and the degradation performance of pomalidomide-based PROTACs. Note that specific values for this compound itself may not be publicly available and the performance of a PROTAC is highly dependent on the target protein and the linker.
Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[10] | ~1-3 µM[11][12] | Competitive Titration, Competitive Binding Assay[10][11][12] |
| Lenalidomide | ~178 nM[10] | ~1-2 µM[12] | Competitive Binding Assay[12] |
| Thalidomide | ~250 nM[10] | >10 µM | Competitive Binding Assay |
Table 2: Representative Degradation Performance of Pomalidomide-Based PROTACs
| PROTAC Target | DC50 | Dmax | Cell Line |
| HDAC8 | 147 nM[13] | 93%[13] | NCI-H460[13] |
| BTK (non-covalent) | 2.2 nM[14] | 97%[14] | Mino[14] |
| BRD4 | 10.84 µM | 98% | SU-DHL-4 |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein after treatment with a this compound-based PROTAC.
1. Materials and Reagents:
-
Cell line expressing the protein of interest (POI)
-
Cell culture medium and supplements
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of your PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.[15]
-
Sample Preparation:
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against your POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.[15]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST.[15]
-
Repeat the immunoblotting process for the loading control protein.[15]
-
-
Detection and Data Analysis:
-
Incubate the membrane with ECL substrate.[15]
-
Capture the chemiluminescent signal with an imaging system.[15]
-
Quantify the band intensities. Normalize the POI signal to the loading control signal. Compare the normalized values in PROTAC-treated samples to the vehicle control to determine the percentage of degradation.
-
Protocol 2: Global Proteomics Workflow for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
1. Materials and Reagents:
-
Human cell line of interest
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Negative control PROTAC (optional, e.g., an epimer that does not bind CRBN)
-
Lysis buffer for mass spectrometry (e.g., urea-based)
-
Reducing and alkylating agents (DTT and iodoacetamide)
-
Trypsin for protein digestion
-
Sample clean-up materials (e.g., C18 columns)
-
Isobaric labeling reagents (e.g., TMT, iTRAQ) (optional, for multiplexed quantification)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
2. Procedure:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency. Treat cells with your PROTAC at an effective concentration. Include vehicle and negative controls.[6]
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and denature the proteins.
-
Reduce and alkylate the cysteine residues.
-
Digest the proteins into peptides using trypsin.[6]
-
-
Peptide Labeling and Clean-up (if using isobaric tags):
-
Label the peptide samples from different conditions with isobaric tags.[7]
-
Combine the labeled samples and perform a final clean-up.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[6]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.[6]
-
Perform statistical analysis to identify proteins that are significantly and reproducibly downregulated in the PROTAC-treated samples compared to controls. These are your potential off-target substrates.
-
Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Off-target degradation of Zinc-Finger proteins by the pomalidomide moiety.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficacy of Pomalidomide-Based Degraders
Welcome to the technical support center for Pomalidomide-based degraders. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a Pomalidomide-based degrader?
A1: Pomalidomide-based degraders, often referred to as Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules. They function by inducing the degradation of a target protein of interest (POI). The degrader simultaneously binds to the POI and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the protein for degradation by the cell's proteasome.[1][2][][4][5]
Q2: What are the critical components of a Pomalidomide-based degrader?
A2: A Pomalidomide-based degrader consists of three key components: a ligand that binds to the target protein, a Pomalidomide moiety that recruits the CRBN E3 ligase, and a chemical linker that connects these two ligands. The linker's length and chemical properties are crucial for the formation of a stable and productive ternary complex.[5][6]
Q3: What are common reasons for a lack of target protein degradation?
A3: Several factors can contribute to a lack of degradation. These can be broadly categorized as issues with the degrader itself (e.g., purity, stability), the biological system (e.g., low CRBN expression in the cell line), or suboptimal ternary complex formation.[7][8] It is also important to consider the possibility of acquired resistance through mechanisms like mutations in CRBN or the target protein, or increased drug efflux.[4][7]
Q4: What is the "hook effect" and how can it be mitigated?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[4][8][9] This occurs because at high concentrations, the degrader is more likely to form binary complexes (either with the target protein or CRBN) rather than the productive ternary complex required for degradation.[8][10] To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation.[4]
Q5: How significant is the linker in determining the efficacy of a Pomalidomide-based degrader?
A5: The linker is a critical determinant of a degrader's efficacy. Its length and composition influence the stability and geometry of the ternary complex.[1][10] An optimal linker length is necessary to bridge the target protein and CRBN effectively. A linker that is too short may cause steric hindrance, while a linker that is too long can lead to an entropically unfavorable complex, both of which reduce degradation efficiency.[6][10]
Q6: Are there known off-target effects associated with Pomalidomide-based degraders?
A6: Yes, a known off-target effect of Pomalidomide-based degraders is the degradation of endogenous zinc-finger proteins.[11][12] The Pomalidomide moiety itself can induce the degradation of certain proteins.[11][] Modifications to the Pomalidomide molecule, such as at the C5 position of the phthalimide ring, have been shown to reduce these off-target effects.[11]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| No or low target degradation | 1. Degrader integrity: The compound may have degraded during storage. 2. Low CRBN expression: The cell line may not express sufficient levels of Cereblon.[7] 3. Poor cell permeability: The degrader may not be efficiently entering the cells. 4. Ineffective ternary complex formation: The linker may be suboptimal, or there may be steric hindrance.[1] | 1. Confirm the chemical structure, purity (>95%), and stability of your degrader stock.[8] 2. Verify CRBN protein and mRNA levels in your cell line via Western Blot and qPCR, respectively.[4][7] Consider using a cell line with higher CRBN expression. 3. Perform a cellular accumulation assay using LC-MS/MS to quantify the intracellular concentration of the degrader.[4] 4. Synthesize and test degraders with a range of linker lengths and compositions.[1] |
| High variability between replicates | 1. Inconsistent cell handling: Variations in cell seeding density or health can affect results. 2. Inaccurate degrader concentrations: Errors in preparing stock solutions or dilutions. 3. Variable incubation times: Inconsistent treatment durations. | 1. Ensure consistent cell seeding and monitor cell health.[1] 2. Carefully prepare and validate the concentrations of your degrader stock solutions.[1] 3. Use a precise timer for all incubation steps.[1] |
| Loss of efficacy over time | Acquired resistance: Cells may have developed resistance through mechanisms such as: - Downregulation or mutation of CRBN.[4][7] - Mutation of the target protein.[7] - Increased expression of drug efflux pumps.[4][7] | - Sequence the CRBN and target protein genes in resistant cells to check for mutations.[4][7] - Perform Western Blot or qPCR to assess CRBN expression levels in resistant versus sensitive cells.[7] - Use efflux pump inhibitors to see if degradation is restored.[7] |
| "Hook effect" observed | High degrader concentration: Excessive concentrations lead to the formation of non-productive binary complexes.[4][8][10] | Perform a broad dose-response experiment (e.g., from picomolar to micromolar concentrations) to determine the optimal concentration for degradation and identify the onset of the hook effect. |
| Off-target protein degradation | Pomalidomide-mediated degradation: The Pomalidomide moiety can independently degrade certain proteins, such as zinc-finger proteins.[11][] | Consider synthesizing degraders with modifications to the Pomalidomide, particularly at the C5 position, which has been shown to reduce off-target effects.[11] |
Quantitative Data Summary
The efficacy of a degrader is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following table provides a summary of how linker length can impact these parameters for a hypothetical Pomalidomide-based degrader.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Notes |
| 8 | >1000 | <10 | No significant degradation observed.[6] |
| 12 | 500 | 40 | Moderate degradation. |
| 15 | 100 | 85 | Good degradation activity.[6][10] |
| 16-17 | 50 | >90 | Optimal degradation.[6][10] |
| 20 | 200 | 70 | Reduced efficacy, potentially due to an overly flexible linker. |
Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following treatment with a Pomalidomide-based degrader.
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the degrader for a specified time (e.g., 4, 8, 16, or 24 hours).[2] Include a vehicle control (e.g., DMSO) and a positive control with a known degrader if available.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control for each sample. Calculate the percentage of protein remaining relative to the vehicle-treated control.[8]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively or semi-quantitatively assess the formation of the ternary complex (Target Protein - Degrader - CRBN).
Methodology:
-
Cell Treatment and Lysis: Treat cells with the degrader at a concentration known to be effective for a shorter duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an antibody against the target protein or CRBN overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[8]
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western Blot, probing for the presence of the target protein, CRBN, and other components of the E3 ligase complex. The detection of both the target protein and CRBN in the same immunoprecipitate indicates the formation of the ternary complex.
In-Cell Ubiquitination Assay
Objective: To confirm that the degrader-induced protein degradation is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with the optimal concentration of the degrader for a short time course (e.g., 2-6 hours).[1] Include a co-treatment group with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated protein.[1][2]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., a buffer containing SDS) to inactivate deubiquitinating enzymes and preserve the ubiquitinated state of the target protein.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and then immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated protein and analyze it by Western Blot. Probe the membrane with an antibody that recognizes ubiquitin or polyubiquitin chains. An increase in the ubiquitination signal for the target protein in the presence of the degrader (and especially with proteasome inhibitor co-treatment) confirms a ubiquitin-mediated degradation mechanism.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing steric hindrance in Pomalidomide-C2-acid PROTAC design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pomalidomide-C2-acid in PROTAC design. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTAC design?
A1: this compound is a chemical moiety used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of the pomalidomide core, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a two-carbon carboxylic acid linker.[1] This short C2 linker provides a convenient attachment point for conjugating a ligand that targets a specific protein of interest (POI), creating a heterobifunctional PROTAC molecule designed to induce the degradation of that POI.
Q2: We observe poor degradation of our target protein with a this compound based PROTAC. What are the likely causes related to steric hindrance?
A2: Poor degradation efficiency with a short C2 linker often points to steric hindrance, which can prevent the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[2][] A linker that is too short may not provide enough flexibility for the target protein and CRBN to come together in an orientation suitable for ubiquitination.[2] This can lead to steric clashes between the two proteins, destabilizing the ternary complex.
Q3: How can we confirm that steric hindrance is the primary issue with our this compound PROTAC?
A3: A combination of computational modeling and experimental validation can help diagnose steric hindrance. Computationally, molecular docking studies can predict the conformation of the ternary complex and identify potential clashes.[4] Experimentally, you can synthesize a series of PROTACs with varying linker lengths (e.g., C4, C6, or PEG linkers) and compare their degradation efficiency.[] If longer linkers lead to improved degradation, it strongly suggests that the C2 linker was too short and causing steric hindrance.
Q4: What is the "hook effect" and how does it relate to PROTACs with short linkers?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where increasing the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[5] This occurs because at high concentrations, the PROTAC can form binary complexes (PROTAC-POI and PROTAC-CRBN) that do not lead to degradation, outcompeting the formation of the productive ternary complex.[6] While not exclusive to short linkers, significant steric hindrance can exacerbate the hook effect by further destabilizing the ternary complex, making the formation of non-productive binary complexes more favorable even at lower concentrations.
Q5: Are there alternatives to extending the linker if we suspect steric hindrance with our this compound design?
A5: Yes. Besides varying the linker length, you can also explore different attachment points on your protein of interest ligand. The exit vector of the linker from the POI ligand can significantly alter the geometry of the ternary complex. Modifying the chemical composition of the linker to include more rigid or flexible elements can also influence the stability of the ternary complex.[]
Troubleshooting Guides
Issue 1: Low or No Target Protein Degradation
Possible Cause: Inefficient ternary complex formation due to steric hindrance from the short C2 linker.
Troubleshooting Steps:
-
Synthesize PROTACs with Longer Linkers: Create a small library of PROTACs with varying linker lengths (e.g., PEG2, PEG4) to assess if a longer linker improves degradation.[7]
-
Vary Linker Attachment Point: If possible, synthesize analogs with the linker attached to a different position on the target protein ligand.
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity and cooperativity of ternary complex formation.[8] Poor cooperativity can be an indicator of an unstable complex.
-
Cellular Target Engagement: Confirm that the PROTAC is entering the cells and engaging with both the target protein and CRBN using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[6]
Issue 2: Significant "Hook Effect" Observed
Possible Cause: The formation of unproductive binary complexes is favored over the productive ternary complex.
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Characterize the bell-shaped curve of the hook effect by testing a broad range of PROTAC concentrations.[5]
-
Optimize PROTAC Concentration: Identify the optimal concentration for maximal degradation and use this concentration for subsequent experiments.
-
Enhance Ternary Complex Stability: As with low degradation, exploring longer or different types of linkers can improve the stability of the ternary complex and potentially mitigate the hook effect.
Quantitative Data Summary
The following tables summarize representative data for pomalidomide-based PROTACs, illustrating the impact of linker length and composition on degradation efficiency.
Table 1: Effect of Linker Length on BTK Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | Alkyl Chain | 8 | C4-amino | 50 | >90 | Ramos |
| Compound B | Alkyl Chain | 12 | C4-amino | 10 | >95 | Ramos |
| Compound C | PEG | 10 | C5-ether | 25 | >90 | MOLM-14 |
| Compound D | PEG | 14 | C5-ether | 5 | >95 | MOLM-14 |
Data synthesized from published literature for illustrative purposes.
Table 2: Degradation Potency of EGFR-Targeting PROTACs with Varied Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 15 | Ether-containing | 43.4 | >90 | A549 |
| PROTAC 16 | Ether-containing | 32.9 | 96 | A549 |
Data from a study on EGFR-targeting PROTACs, highlighting the impact of linker modifications on degradation potency.[9]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[10][11]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer containing protease inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate.[6]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the PROTAC at the optimal concentration for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or CRBN, coupled to protein A/G beads, overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the target protein, CRBN, and other components of the E3 ligase complex. An increased association between the target protein and CRBN in the presence of the PROTAC indicates ternary complex formation.
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for poor PROTAC efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pomalidomide-PEG2-Acid, 2140807-17-4 | BroadPharm [broadpharm.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Pomalidomide-C2-acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the stability and storage of Pomalidomide-C2-acid. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the stability of this compound. For detailed recommendations, please refer to the storage conditions table below.
Q2: How should I prepare stock and working solutions of this compound?
A2: A detailed protocol for the preparation of solutions is provided in the Experimental Protocols section. It is recommended to first dissolve the compound in an organic solvent like DMSO before further dilution in aqueous buffers.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions has not been extensively reported. As a general precaution, it is advisable to prepare fresh aqueous solutions for each experiment and avoid long-term storage. For the parent compound, pomalidomide, aqueous solutions are not recommended for storage for more than one day[1].
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not well-documented, based on the structure and known degradation of its parent compound, pomalidomide, potential degradation may occur via hydrolysis of the glutarimide and phthalimide rings[2][3][4]. The C2-acid linker may also be susceptible to degradation depending on the experimental conditions.
Q5: How can I assess the stability of this compound in my specific experimental setup?
A5: It is highly recommended to perform your own stability studies under your specific experimental conditions. This can be achieved by preparing the compound in your desired buffer or media, incubating it for various time points, and analyzing the remaining intact compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Storage Conditions
To ensure the longevity and stability of this compound, please adhere to the following storage guidelines based on supplier recommendations.
| Format | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | ≥ 4 years[1] | Store in a dry, dark place. |
| Stock Solution in Organic Solvent (e.g., DMSO) | -20°C | 1 month[5] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 6 months[5] | Aliquot to avoid repeated freeze-thaw cycles. | |
| Aqueous Working Solution | 2-8°C | < 24 hours[1] | Prepare fresh before use. |
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of this compound.
Materials:
-
This compound solid powder
-
Anhydrous DMSO (or other suitable organic solvent)
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile, amber microcentrifuge tubes or vials
Protocol:
-
Prepare Stock Solution (e.g., 10 mM in DMSO):
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber tubes to protect from light.
-
Store the aliquots at -20°C or -80°C as recommended in the storage table.
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Serially dilute the stock solution with your desired sterile aqueous buffer or cell culture medium to the final working concentration immediately before use.
-
Mix thoroughly by gentle vortexing or inversion.
-
Do not store the diluted aqueous working solution for future use.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or lower-than-expected experimental results | Degradation of this compound in aqueous solution. | Prepare fresh working solutions for each experiment. Minimize the time the compound is in aqueous media before use. Consider performing a stability check of the compound in your specific experimental buffer/media. |
| Improper storage of stock solution leading to degradation. | Ensure stock solutions are stored at the recommended temperature and are not subjected to repeated freeze-thaw cycles. | |
| Precipitation of the compound in aqueous solution | Low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is compatible with your experimental system and helps maintain solubility. Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation. |
Factors Affecting this compound Stability
The stability of this compound can be influenced by several factors. The following diagram illustrates the key relationships.
Caption: Key environmental factors affecting the stability of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Minimizing side products in Pomalidomide-C2-acid conjugation
Welcome to the Technical Support Center for Pomalidomide-C2-Acid Conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side products and troubleshooting common issues encountered during the conjugation of Pomalidomide to a C2-acid linker.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for conjugating Pomalidomide to a C2-acid linker?
A1: The most common method is an amide coupling reaction between the primary aromatic amine of Pomalidomide and the carboxylic acid of the C2-linker. This reaction is typically facilitated by a coupling agent, such as a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions.
Q2: What are the primary reactive sites on Pomalidomide that can lead to side products?
A2: Besides the desired primary aromatic amine, the glutarimide ring of Pomalidomide is susceptible to hydrolysis under certain conditions, which can lead to ring-opened byproducts. Additionally, the imide nitrogens can potentially undergo acylation, although this is less common under standard amide coupling conditions.
Q3: Why is the choice of solvent important in this conjugation?
A3: The solvent can significantly impact the reaction outcome. For instance, using Dimethylformamide (DMF) at elevated temperatures can lead to the formation of a dimethylamine-containing byproduct due to the decomposition of DMF. It is crucial to select a solvent that is inert under the reaction conditions and effectively dissolves all reactants.
Q4: How can I monitor the progress of the conjugation reaction?
A4: The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful for identifying the desired product and any side products formed during the reaction.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound conjugation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired conjugate | 1. Inefficient activation of the carboxylic acid: The O-acylisourea intermediate formed by EDC is unstable and can hydrolyze back to the starting carboxylic acid. | - Use an additive: Include N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) in the reaction to form a more stable activated ester. - Optimize stoichiometry: Use a slight excess of the coupling agent and additive. |
| 2. Competing side reactions: Formation of N-acylurea, hydrolysis of the glutarimide ring, or other side reactions are consuming the starting materials. | - Control reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. - Optimize pH: Maintain a slightly acidic to neutral pH (around 6-7) to favor amide bond formation and minimize hydrolysis. | |
| 3. Poor solubility of reactants: Pomalidomide or the C2-acid linker may not be fully dissolved in the chosen solvent. | - Select an appropriate solvent: Use a solvent system in which all reactants are fully soluble, such as a mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). | |
| Presence of multiple unexpected peaks in LC-MS analysis | 1. Formation of N-acylurea byproduct: The O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea. | - Add the amine component promptly: Once the carboxylic acid is activated with EDC/NHS, add Pomalidomide to the reaction mixture without significant delay. |
| 2. Hydrolysis of the glutarimide ring: The glutarimide ring of Pomalidomide is susceptible to opening under basic or strongly acidic conditions. | - Maintain a neutral pH: Use a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to control the pH of the reaction. | |
| 3. Formation of a dimethylamine adduct: If using DMF as a solvent at elevated temperatures, it can decompose to dimethylamine, which can react with the activated linker. | - Avoid high temperatures with DMF: If using DMF, keep the reaction temperature below 60°C. - Use an alternative solvent: Consider using DMSO or a chlorinated solvent like DCM. | |
| 4. Dimerization of Pomalidomide or the linker: If the reaction conditions are not optimal, self-condensation or dimerization of the starting materials can occur. | - Control stoichiometry: Use a precise ratio of reactants to favor the desired bimolecular reaction. - Consider slow addition: Add one of the reactants slowly to the reaction mixture to maintain a low concentration and minimize self-reaction. | |
| Difficulty in purifying the final conjugate | 1. Co-elution of the product with byproducts or starting materials: The chromatographic separation may not be optimal. | - Optimize purification method: Develop a gradient elution method for column chromatography or HPLC to achieve better separation. - Consider alternative purification techniques: Techniques like preparative TLC or crystallization might be effective. |
| 2. Presence of residual coupling agents and their byproducts: Water-soluble byproducts from EDC can be challenging to remove. | - Perform an aqueous wash: If using a water-immiscible organic solvent, wash the reaction mixture with water or a mild acidic/basic solution to remove water-soluble impurities. |
Experimental Protocols
Recommended Protocol for this compound Conjugation
This protocol is a general guideline for the amide coupling of Pomalidomide with a generic C2-acid linker using EDC and NHS. Optimization may be required based on the specific C2-acid linker used.
Materials:
-
Pomalidomide
-
C2-acid linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol)
Procedure:
-
Activation of the C2-Acid Linker:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the C2-acid linker (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 15-30 minutes. The solution should become clear.
-
-
Conjugation Reaction:
-
In a separate flask, dissolve Pomalidomide (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the Pomalidomide solution to the activated linker solution from step 1.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the pure this compound conjugate.
-
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Coupling Agent | EDC/NHS | Forms a more stable NHS-ester intermediate, improving yield and reducing N-acylurea formation. | Using EDC alone may lead to lower yields due to hydrolysis of the O-acylisourea intermediate. |
| Stoichiometry | Pomalidomide:Linker:EDC:NHS (1:1:1.2:1.2) | A slight excess of coupling reagents ensures complete activation of the carboxylic acid. | A large excess may complicate purification. Insufficient reagents will lead to incomplete reaction. |
| Solvent | DCM/DMF | Good solubility for reactants. | Using only DMF at high temperatures can lead to side product formation. |
| Base | DIPEA | A non-nucleophilic base to neutralize acids without competing in the reaction. | Using a nucleophilic base (e.g., triethylamine) could lead to unwanted side reactions. |
| Temperature | Room Temperature | A good balance between reaction rate and minimizing side reactions. | Higher temperatures can increase the rate of side reactions like glutarimide ring hydrolysis. |
| Reaction Time | 12-24 hours | Allows for the reaction to proceed to completion. | Shorter times may result in incomplete reaction. Longer times may increase the chance of side product formation. |
Visualizations
Diagram 1: this compound Conjugation Pathway
Caption: Reaction scheme for this compound conjugation and potential side reactions.
Diagram 2: Troubleshooting Workflow for Low Conjugation Yield
Technical Support Center: Pomalidomide-C2-acid & Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for utilizing Pomalidomide-C2-acid in the formation of ternary complexes for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic chemical compound used as a building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of the Pomalidomide molecule, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a two-carbon acid linker.[1][3] This acid group serves as a reactive handle for conjugation to a ligand that binds to a specific target protein, thus forming the final PROTAC molecule.
Q2: What is the mechanism of action for Pomalidomide in forming a ternary complex?
A2: Pomalidomide functions as a "molecular glue." It binds directly to Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[][5] This binding alters the surface of CRBN, creating a new interface that can recruit and bind to specific proteins that are not normally substrates of this ligase, known as "neosubstrates" (e.g., transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)).[][6] The simultaneous binding of Pomalidomide to CRBN and the target protein results in a stable "ternary complex."[6] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the cell's proteasome.[]
Q3: What is the purpose of the C2-acid linker?
A3: The C2-acid linker in this compound provides a functional group (a carboxylic acid) for chemical synthesis. It allows for the covalent attachment of a separate molecule—a ligand designed to bind to a protein of interest that you wish to degrade. This modular design is central to PROTAC technology, enabling the creation of heterobifunctional molecules that can bridge the E3 ligase and the target protein.[2] The linker's length and composition are critical as they influence the stability and geometry of the resulting ternary complex.[7]
Q4: What is the "hook effect" in the context of ternary complex formation?
A4: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where the efficiency of degradation decreases at very high concentrations of the PROTAC.[7] At optimal concentrations, the PROTAC effectively bridges the E3 ligase and the target protein to form the ternary complex. However, at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-target or PROTAC-CRBN), which cannot lead to degradation.[7] This oversaturation reduces the formation of the productive ternary complex, leading to a bell-shaped dose-response curve.[7][8]
Visualizing the Mechanism and Workflows
Caption: Mechanism of PROTAC action using a Pomalidomide-based recruiter.
Troubleshooting Guide
This guide addresses common issues encountered when using a this compound-derived PROTAC.
Problem: No or low degradation of the target protein is observed.
This is a multi-faceted problem. Follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting failed protein degradation experiments.
Q5: My PROTAC isn't causing degradation. What should I check first?
A5: First, ensure the chemical integrity and activity of your PROTAC. Confirm its structure and purity using LC-MS.[9] Then, verify that the compound is cell-permeable and not being rapidly effluxed by ABC transporters.[9] You can assess cellular uptake with LC-MS/MS to quantify intracellular concentration or use cellular target engagement assays like CETSA or NanoBRET.[7]
Q6: I've confirmed my compound is stable and enters the cell, but there's still no degradation. What's next?
A6: Verify the expression levels of both your target protein and the E3 ligase, Cereblon (CRBN), in your specific cell model.[7] Low or absent CRBN expression is a common reason for the failure of pomalidomide-based degraders.[9] Use Western Blotting or qPCR to confirm that both necessary proteins are present at sufficient levels.[7] Also, consider sequencing the CRBN gene, as mutations can impair its function or binding to Pomalidomide.[9]
Q7: How can I confirm that my PROTAC is successfully forming a ternary complex?
A7: The most direct cellular method is Co-Immunoprecipitation (Co-IP).[9] You can immunoprecipitate the target protein and then perform a Western Blot to detect co-precipitated CRBN (or vice-versa). An increased signal in the presence of your PROTAC compared to a vehicle control indicates ternary complex formation.[10] For in-vitro confirmation and quantitative analysis, biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), AlphaLISA, or TR-FRET are highly effective.[8][11][12]
Q8: I see a bell-shaped curve in my dose-response experiment. What does this mean?
A8: This is likely the "hook effect," which is characteristic of PROTACs and actually provides evidence of a ternary complex mechanism.[7] It suggests that at high concentrations, your PROTAC is forming non-productive binary complexes instead of the required ternary complex. To find the optimal degradation concentration (DC50), you must perform a full dose-response curve with a wide range of concentrations.[7]
Quantitative Data on Pomalidomide Interactions
The binding affinities are crucial for understanding and optimizing ternary complex formation. The cooperativity factor (α) indicates how the binding of one protein partner influences the binding of the other (α > 1 is positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes).
| Interaction | Ligand/Protein | Technique | Affinity (KD) / Ki | Cooperativity (α) | Reference(s) |
| Binary Binding | |||||
| DDB1-CRBN : Pomalidomide | Pomalidomide | FP | ~157 nM (Ki) | N/A | [13] |
| DDB1-CRBN : Pomalidomide | Pomalidomide | SPR | 170 nM | N/A | [14] |
| DDB1-CRBN : Lenalidomide | Lenalidomide | FP | ~178 nM (Ki) | N/A | [13] |
| DDB1-CRBN : Thalidomide | Thalidomide | FP | ~249 nM (Ki) | N/A | [13] |
| Ternary Complex Binding | |||||
| DDB1-CRBN-Pomalidomide : SALL4 (ZF1-2) | SALL4 (379-432) | SPR | 2.9 µM | Not Reported | [14] |
| DDB1-CRBN-Pomalidomide : SALL4 (ZF1-2) K389A | SALL4 mutant | SPR | 4.4 µM | Not Reported | [14] |
| VHL-MZ1 : Brd4BD2 | Brd4BD2 | ITC | 96 nM | 4.6 | [5] |
Note: Data for the VHL-MZ1:Brd4 complex is included as a well-characterized PROTAC example to illustrate typical affinity and cooperativity values.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is designed to verify the PROTAC-dependent interaction between a target protein and CRBN within a cellular context.[10][15]
Caption: A streamlined workflow for Co-Immunoprecipitation experiments.
Materials:
-
Cells expressing the target protein and CRBN.
-
PROTAC synthesized from this compound.
-
DMSO (vehicle control).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody for immunoprecipitation (e.g., anti-Target Protein or anti-CRBN).
-
Protein A/G magnetic beads.
-
Wash Buffer (e.g., TBST).
-
Elution Buffer (e.g., Glycine-HCl or Laemmli sample buffer).
-
Antibodies for Western Blot (primary antibodies against the target protein and CRBN, and appropriate secondary HRP-conjugated antibodies).
Methodology:
-
Cell Treatment: Culture your cells to an appropriate density. Treat the cells with either DMSO or your PROTAC at the optimal concentration (determined from dose-response curves) for a duration known to be sufficient for complex formation (e.g., 2-6 hours).[10]
-
Lysis: Harvest and wash the cells with cold PBS. Lyse the cells on ice using Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Pre-clear the lysate by incubating with magnetic beads. Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Target) for several hours or overnight at 4°C with rotation. Add fresh magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Use a magnetic rack to separate the beads from the supernatant. Wash the beads 3-5 times with cold Wash Buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using Elution Buffer. If using Laemmli buffer, boil the sample for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins using SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against the protein that was not used for the IP (e.g., if you pulled down the target, probe for CRBN).
-
Expected Outcome: An enhanced band for CRBN should be visible in the PROTAC-treated sample compared to the DMSO control, confirming the formation of the ternary complex.[10]
Protocol 2: Western Blot for Protein Degradation Assessment
This protocol quantifies the reduction in target protein levels following PROTAC treatment.[7]
Materials:
-
Cells, PROTAC, and DMSO as in Protocol 1.
-
Lysis Buffer.
-
BCA or Bradford assay kit for protein quantification.
-
SDS-PAGE gels, transfer system, and PVDF membranes.
-
Primary antibodies (anti-Target, anti-loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate for detection.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a DMSO control for a set time (e.g., 18-24 hours).
-
Lysis and Quantification: Harvest and lyse the cells as described above. Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary anti-Target antibody overnight at 4°C. Wash, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection & Analysis: Visualize the bands using an ECL substrate and an imaging system. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH). Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation for each PROTAC concentration.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and biophysical comparisons of the pomalidomide- and CC-220-induced interactions of SALL4 with cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Pomalidomide-C2-Acid Induced Protein Degradation: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Western blot analysis for validating protein degradation induced by Pomalidomide-C2-acid, a key component in many PROTAC (Proteolysis Targeting Chimera) designs. We offer detailed experimental data, protocols, and visual workflows to support your research in targeted protein degradation.
Pomalidomide and its derivatives function as "molecular glues," effectively hijacking the cell's natural protein disposal machinery.[1][2] By binding to the Cereblon (CRBN) E3 ubiquitin ligase, they recruit new target proteins (neo-substrates) for ubiquitination and subsequent degradation by the proteasome.[1][][4] Pomalidomide itself is known to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][][5][6][7] this compound is a derivative that incorporates the Pomalidomide E3 ligase ligand with a linker, making it a valuable building block for creating PROTACs that can target other specific proteins for degradation.[8][9]
Western blotting is a cornerstone technique for confirming the efficacy of such targeted degradation, allowing for the direct visualization and quantification of the decrease in the target protein levels.[2][10]
Quantitative Comparison of Protein Degradation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to validate the degradation of a target protein (Protein of Interest - POI) by a PROTAC constructed using this compound.
| Treatment Group | Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| Vehicle (DMSO) | 0 | 1.00 | 0% |
| This compound-PROTAC | 1 | 0.85 | 15% |
| This compound-PROTAC | 10 | 0.52 | 48% |
| This compound-PROTAC | 100 | 0.18 | 82% |
| This compound-PROTAC | 1000 | 0.09 | 91% |
| Negative Control (Inactive Epimer) | 1000 | 0.98 | 2% |
| This compound-PROTAC + MG132 (Proteasome Inhibitor) | 100 | 0.95 | 5% |
Signaling Pathway of Pomalidomide-Induced Degradation
The diagram below illustrates the mechanism by which a Pomalidomide-based PROTAC induces the degradation of a target protein.
Caption: this compound-PROTAC forms a ternary complex with the target protein and CRBN, leading to ubiquitination and proteasomal degradation.
Experimental Workflow for Western Blot Validation
This diagram outlines the key steps involved in validating protein degradation using Western blot analysis.
Caption: A typical workflow for validating protein degradation via Western blot, from cell treatment to data analysis.
Detailed Experimental Protocol: Western Blot for Protein Degradation
This protocol provides a step-by-step guide for assessing protein degradation induced by a this compound-based PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the this compound-PROTAC. Include a vehicle-only control (e.g., DMSO) and other relevant controls.[10]
-
Incubate the cells for a predetermined duration (e.g., 4, 8, 16, or 24 hours) at 37°C.[10]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[10][11]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[10]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[2]
-
Collect the supernatant and determine the protein concentration of each lysate using a protein assay, such as the BCA assay.[2][10]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.[2][11]
-
Perform electrophoresis to separate the proteins based on their molecular weight.[11]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10][11]
-
Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST for 5-10 minutes each.[10]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST for 5-10 minutes each.[10]
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[2]
-
Capture the chemiluminescent signal using an imaging system.[10]
-
Quantify the intensity of the protein bands using densitometry software.[10]
-
Normalize the band intensity of the target protein to a loading control (e.g., GAPDH, β-actin) to account for any variations in protein loading.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[10]
Comparison with Alternative Validation Methods
While Western blotting is a robust and widely used technique, other methods can also be employed to validate protein degradation, each with its own advantages.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Size-based protein separation followed by antibody-based detection.[10] | Widely accessible, provides molecular weight information, direct visualization of protein levels. | Semi-quantitative, lower throughput, requires specific antibodies.[12] |
| In-Cell Western™ Assay | Immunofluorescent detection in a microplate format.[11] | Higher throughput, no cell lysis or transfer steps, more quantitative.[11][13] | Requires specialized imaging equipment, no molecular weight information. |
| Mass Spectrometry (Proteomics) | Identifies and quantifies proteins based on mass-to-charge ratio. | Highly quantitative, can identify off-target effects, does not require antibodies. | Requires specialized equipment and expertise, complex data analysis. |
| HiBiT/NanoBRET Assays | Luminescent or fluorescent reporter tags on the target protein.[12][14] | High sensitivity, real-time measurements in live cells, high throughput.[12] | Requires genetic modification of cells to tag the target protein. |
| ELISA | Antibody-based detection in a microplate format. | High throughput, quantitative. | No molecular weight information, can be prone to antibody cross-reactivity.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selvita.com [selvita.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Proteomics for Pomalidomide-C2-Acid PROTAC Analysis
For researchers, scientists, and drug development professionals venturing into the world of targeted protein degradation, this guide provides a comprehensive comparison of quantitative proteomics methodologies for the analysis of Pomalidomide-C2-acid Proteolysis Targeting Chimeras (PROTACs). By hijacking the cell's ubiquitin-proteasome system, PROTACs offer a powerful approach to eliminate disease-causing proteins. Pomalidomide, a derivative of thalidomide, is a widely used E3 ligase recruiter in PROTAC design.[1] The "C2-acid" likely refers to a short carboxylic acid-containing linker, a key component in optimizing PROTAC efficacy.
The success of a PROTAC is ultimately measured by its ability to selectively degrade the target protein. Quantitative mass spectrometry-based proteomics is the gold standard for assessing the efficacy and specificity of these molecules, providing a global view of protein abundance changes within the cell.[2][3][4][5] This guide compares three prominent quantitative proteomics techniques: Tandem Mass Tag (TMT), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Label-Free Quantification (LFQ), offering insights into their respective strengths and weaknesses in the context of this compound PROTAC analysis.
Comparison of Quantitative Proteomics Methods
Choosing the right quantitative proteomics strategy is crucial for obtaining high-quality, reproducible data. The selection depends on factors such as the experimental goals, sample type, desired level of multiplexing, and budget.
| Feature | Tandem Mass Tag (TMT) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Label-Free Quantification (LFQ) |
| Principle | In-vitro chemical labeling of peptides with isobaric tags. Quantification is based on reporter ions in the MS/MS spectrum.[6][7] | In-vivo metabolic labeling of proteins with stable isotope-labeled amino acids. Quantification is based on the mass shift of peptides in the MS1 spectrum.[8][9] | No labeling. Quantification is based on the signal intensity of peptides or the number of spectral counts in the MS1 spectrum.[10][11] |
| Multiplexing | High (up to 18-plex), allowing for the simultaneous analysis of multiple samples.[6] | Low to medium (typically 2-plex or 3-plex, up to 5-plex is possible).[8] | No inherent multiplexing, samples are analyzed individually. |
| Accuracy | Good, but can be affected by ratio compression, especially for low-abundance proteins.[6] | Excellent, as labeling occurs early in the workflow, minimizing experimental variability.[8] | Can be variable and is more susceptible to run-to-run variation.[12] |
| Precision | High, due to the simultaneous analysis of all samples in a single run. | High, as samples are mixed early in the workflow. | Lower compared to labeling methods due to individual sample processing and analysis.[12] |
| Sensitivity | Good, especially for identifying and quantifying a large number of proteins. | Very high, particularly for detecting subtle changes in protein expression.[6] | Can be lower for low-abundance proteins due to the stochastic nature of data-dependent acquisition.[11] |
| Sample Type | Applicable to a wide range of samples, including cell lines, tissues, and clinical samples.[7] | Primarily limited to cell lines that can be metabolically labeled.[8] | Applicable to all sample types. |
| Cost | Reagents can be expensive.[6] | Can be costly due to the price of isotope-labeled amino acids and specialized media. | Generally the most cost-effective option as no labeling reagents are required. |
| Workflow Complexity | Moderately complex, with additional steps for labeling and sample pooling.[13] | Can be complex, requiring cell culture expertise for metabolic labeling and adaptation.[9] | Simpler workflow with fewer sample preparation steps.[10] |
| Data Analysis | Requires specialized software for reporter ion quantification and can be complex. | Relatively straightforward data analysis.[8] | Can be computationally intensive, especially for alignment and normalization across multiple runs.[14] |
Signaling Pathways and Experimental Workflows
This compound PROTAC Mechanism of Action
A this compound PROTAC functions by forming a ternary complex between the target protein of interest (POI) and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to facilitate further degradation cycles.
Caption: Mechanism of action of a this compound PROTAC.
Quantitative Proteomics Experimental Workflow
The general workflow for quantitative proteomics analysis of a this compound PROTAC involves several key steps, from sample preparation to data analysis. The specific labeling strategy will introduce variations in the initial steps.
Caption: General experimental workflow for quantitative proteomics analysis.
Detailed Experimental Protocols
The following are generalized protocols for each quantitative proteomics method, which should be optimized for specific cell lines and experimental conditions.
Tandem Mass Tag (TMT) Protocol
-
Cell Culture and Lysis:
-
Culture cells to ~80% confluency.
-
Treat cells with the this compound PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take 100 µg of protein from each sample.
-
Reduce disulfide bonds with 5 mM DTT at 56°C for 30 minutes.
-
Alkylate cysteine residues with 15 mM iodoacetamide at room temperature in the dark for 30 minutes.
-
Digest proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
TMT Labeling:
-
Sample Pooling and Fractionation:
-
Combine the labeled samples in equal amounts.
-
Desalt the pooled sample.
-
Fractionate the peptides using high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Use a data-dependent acquisition (DDA) method with higher-energy collisional dissociation (HCD) for fragmentation.
-
-
Data Analysis:
-
Process the raw data using proteomics software (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching against a relevant protein database.
-
Quantify proteins based on the reporter ion intensities.
-
Perform statistical analysis to identify significantly regulated proteins.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol
-
Cell Culture and Labeling:
-
Adapt cells to grow in SILAC-specific media containing either "light" (unlabeled) or "heavy" (e.g., 13C6-Lysine, 13C6-Arginine) amino acids for at least 5-6 cell divisions to ensure complete incorporation.[9]
-
Confirm labeling efficiency (>95%) by mass spectrometry.
-
-
PROTAC Treatment and Sample Pooling:
-
Treat the "heavy" labeled cells with the this compound PROTAC and the "light" labeled cells with the vehicle control.
-
Harvest and wash the cells.
-
Mix the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.
-
-
Protein Digestion:
-
Lyse the combined cell pellet.
-
Determine protein concentration.
-
Reduce, alkylate, and digest the proteins with trypsin as described in the TMT protocol.
-
-
Peptide Fractionation (Optional):
-
Desalt the peptide mixture.
-
Fractionate the peptides if necessary.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw data using software that supports SILAC quantification (e.g., MaxQuant).
-
Identify peptides and proteins.
-
Quantify proteins based on the intensity ratios of "heavy" to "light" peptide pairs.
-
Perform statistical analysis.
-
Label-Free Quantification (LFQ) Protocol
-
Cell Culture and Lysis:
-
Culture and treat cells with the this compound PROTAC and vehicle control as described in the TMT protocol.
-
Harvest and lyse cells from each condition separately.
-
Determine protein concentration.
-
-
Protein Digestion:
-
Digest proteins from each sample separately using the same reduction, alkylation, and trypsin digestion protocol.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MaxQuant, Spectronaut).
-
For DDA data, align the retention times of peptides across different runs.
-
Quantify proteins based on the peak area or intensity of their corresponding peptides (MS1 intensity-based) or by counting the number of identified spectra per protein (spectral counting).[10]
-
Normalize the data to account for variations in sample loading and instrument performance.
-
Perform statistical analysis to identify differentially expressed proteins.
-
Conclusion
The choice of quantitative proteomics method for analyzing this compound PROTACs will significantly impact the experimental outcome. TMT offers high-throughput capabilities for comparing multiple conditions, making it suitable for dose-response and time-course studies. SILAC provides the highest accuracy and is ideal for detailed mechanistic studies in cell culture models. LFQ is a cost-effective and versatile method applicable to any sample type, though it requires meticulous experimental execution and data analysis to ensure reproducibility. By carefully considering the experimental objectives and the inherent advantages and limitations of each technique, researchers can generate robust and reliable data to advance the development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 11. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 12. Comparison of LFQ and IPTL for Protein Identification and Relative Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Label-free quantification of peptides and proteins - OpenMS 3.5.0 documentation [openms.readthedocs.io]
Pomalidomide-C2-acid vs. Thalidomide-based PROTACs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ligase ligand is a critical design parameter in the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of PROTACs constructed with Pomalidomide-C2-acid versus those based on its parent molecule, thalidomide, offering a detailed examination of their performance supported by experimental data and methodologies.
At the heart of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. Both thalidomide and its analog, pomalidomide, effectively hijack this E3 ligase to induce the degradation of target proteins. Pomalidomide, a second-generation immunomodulatory imide drug (IMiD), has emerged as a preferred CRBN ligand in many PROTAC applications. This preference is largely due to its enhanced binding affinity for CRBN, which can facilitate more efficient formation of the ternary complex (comprising the target protein, the PROTAC, and the E3 ligase) and consequently, more potent protein degradation.[1] Furthermore, pomalidomide-based PROTACs have been reported to exhibit greater degradation selectivity and improved metabolic stability in comparison to their thalidomide-based counterparts.[1]
This compound is a specific, pre-functionalized building block that incorporates the pomalidomide ligand and a two-carbon carboxylic acid linker, ready for conjugation to a target protein binder.[2] This guide will delve into the comparative performance of PROTACs utilizing such pomalidomide derivatives against those using thalidomide-based constructs.
Quantitative Performance Comparison
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [3] |
| Thalidomide-based PROTAC | Thalidomide | BRD4 | Not Specified | 0.1 - 0.3 | > 90 | [4] |
| Lenalidomide-based PROTAC | Lenalidomide | BRD4 | Not Specified | pM range | > 90 | [4] |
Note: Data is compiled from different studies and experimental conditions may vary, which can influence the observed values. The lenalidomide-based PROTAC is included to provide a broader context of IMiD-based degraders.
The data, while not a direct comparison of identically linked PROTACs, suggests that pomalidomide- and lenalidomide-based PROTACs can achieve very high potency, with DC50 values in the low nanomolar to picomolar range.[3][4]
Signaling Pathways and Experimental Workflows
The mechanism of action for both pomalidomide- and thalidomide-based PROTACs involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
A typical experimental workflow to evaluate and compare these PROTACs involves a series of in vitro and cellular assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs.
Western Blot for PROTAC-Induced Protein Degradation
This is the primary assay to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[3]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add lysis buffer to the cells, scrape, and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.[5]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[5][6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection and Analysis: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5][6]
Quantitative Proteomics for Selectivity Profiling
This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.
Materials:
-
Cell culture reagents and PROTAC compound
-
Lysis buffer, DTT, iodoacetamide, and trypsin
-
Tandem Mass Tag (TMT) labeling reagents (for TMT-based proteomics)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Orbitrap)
-
Proteomics data analysis software
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration near its DC50 and a vehicle control for a predetermined time (e.g., 6-24 hours).[7]
-
Protein Extraction and Digestion: Harvest and lyse the cells. Quantify the protein concentration. Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using trypsin.[8]
-
Sample Labeling and Fractionation (for TMT-based proteomics): Label the peptide samples from different treatment conditions with TMT reagents. Pool the labeled samples and fractionate them using HPLC.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the spectral data against a protein database to identify and quantify proteins. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify significantly downregulated proteins, indicating potential on- and off-target degradation.[9]
NanoBRET™ Ternary Complex Formation Assay in Live Cells
This assay allows for the real-time detection and characterization of the formation of the ternary complex in a cellular environment.
Materials:
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of CRBN
-
Appropriate cell line (e.g., HEK293)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with appropriate filters
Procedure:
-
Cell Transfection: Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors.[10]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[10]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[10]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates the formation of the ternary complex.[10]
Conclusion
Both pomalidomide- and thalidomide-based linkers are effective in recruiting the CRBN E3 ligase for targeted protein degradation. However, the available data suggests that pomalidomide, due to its higher binding affinity for CRBN, may offer advantages in terms of degradation potency and potentially improved selectivity and metabolic stability. The use of pre-functionalized building blocks like this compound can streamline the synthesis of pomalidomide-based PROTACs. The ultimate choice between these two scaffolds will depend on the specific target protein, the desired properties of the final PROTAC molecule, and the overall synthetic strategy. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the design and optimization of novel CRBN-recruiting protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Pomalidomide-C2-Acid in the PROTAC Landscape: A Comparative Guide to E3 Ligase Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical component of these heterobifunctional molecules is the linker that connects the E3 ligase ligand to the target protein binder. This guide provides a comprehensive comparison of Pomalidomide-C2-acid with other commonly used E3 ligase linkers, supported by experimental data and detailed methodologies to inform the design of next-generation protein degraders.
Pomalidomide, a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, one of the most frequently utilized E3 ligases in PROTAC development.[1] The choice of linker tethered to pomalidomide profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.[2] this compound, which incorporates a two-carbon acidic linker, represents a specific building block for PROTAC synthesis. Its performance is best understood in the context of other linker classes, such as polyethylene glycol (PEG) and alkyl chains of varying lengths.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker composition on degradation performance for various target proteins.
Table 1: Comparison of Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| NC-1 | Alkyl | ~10 | 2.2 | 97 | Mino |
| IR-1 | Acrylamide | ~11 | <10 | ~90 | Mino |
| IR-2 | Acrylamide | ~14 | <10 | ~90 | Mino |
| RC-3 | Cyanoacrylamide | ~12 | <10 | ~90 | Mino |
Data synthesized from published literature.[1]
Table 2: Comparison of Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| 15 | Alkyl-ether | 43.4 | >90 | A549 |
| 16 | Alkyl-ether | 32.9 | 96 | A549 |
Data synthesized from published literature.[3][4]
Table 3: Comparison of Pomalidomide-Based PROTACs Targeting Histone Deacetylase 8 (HDAC8)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ZQ-23 | Alkyl-amide | 147 | 93 | Jurkat |
Data synthesized from published literature.[5]
Signaling Pathways and Experimental Workflows
The mechanism of action of a pomalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General mechanism of action for pomalidomide-based PROTACs.
A typical experimental workflow to evaluate the performance of a novel pomalidomide-based PROTAC involves synthesis, in vitro degradation assays, and mechanism of action studies.
Caption: Typical experimental workflow for evaluating a novel PROTAC.
Experimental Protocols
Synthesis of a Pomalidomide-Based PROTAC using this compound
This protocol describes a general method for conjugating this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the amine-containing target protein ligand (1 equivalent) in the anhydrous solvent in a reaction vessel.
-
Add the organic base (e.g., DIPEA, 3 equivalents) to the solution and stir.
-
In a separate vial, dissolve this compound (1.1 equivalents) and the coupling agents (e.g., HATU, 1.1 equivalents; HOBt, 1.1 equivalents) in the anhydrous solvent.
-
Add the this compound solution to the reaction vessel containing the target protein ligand.
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.[4]
Western Blot for Protein Degradation Assessment
This protocol outlines the steps to quantify target protein degradation in cells treated with a pomalidomide-based PROTAC.
Materials:
-
Cell culture reagents and appropriate cell line
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by adding Laemmli buffer and heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1][6]
-
Conclusion
The selection of an appropriate E3 ligase linker is a critical determinant of PROTAC efficacy. This compound offers a versatile building block for the synthesis of CRBN-recruiting PROTACs. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of novel protein degraders. The optimal linker is often target-dependent, necessitating the synthesis and evaluation of a library of PROTACs with varying linker compositions and lengths to identify the most potent and selective molecule for a given therapeutic application.
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Assessing the Selectivity of Pomalidomide-C2-Acid-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent destruction by the proteasome.[2][3] Pomalidomide, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, is a cornerstone in PROTAC design.[1][4] However, the selectivity of these powerful molecules is a critical parameter for their therapeutic success, as off-target degradation can lead to unintended cellular effects and toxicity.[5][6]
This guide provides a comparative analysis of the selectivity of Pomalidomide-based PROTACs, with a focus on those utilizing a C2-acid linker attachment point. We will explore the structural determinants of selectivity, compare performance with alternative designs, and provide detailed experimental protocols for robust assessment.
The Mechanism of Action: Hijacking the Cellular Machinery
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase.[7] This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[8] The linker connecting pomalidomide to the target-binding ligand is not merely a spacer; its length, composition, and attachment point are critical determinants of ternary complex stability and, consequently, degradation efficacy and selectivity.[1][9]
Determinants of Selectivity: The Critical Role of the Linker Attachment Point
A significant challenge with pomalidomide-based PROTACs is the off-target degradation of endogenous proteins, particularly zinc-finger (ZF) transcription factors such as IKZF1 and IKZF3, and other "neosubstrates" like GSPT1.[5][10] This occurs because the pomalidomide moiety itself can act as a "molecular glue," recruiting these proteins to CRBN for degradation, independent of the PROTAC's intended target.[11][12]
The selectivity profile of a pomalidomide-based PROTAC can be significantly improved by modifying the attachment point of the linker on the pomalidomide phthalimide ring.[13]
-
C5-Position Attachment: Research has shown that functionalization at the C5 position can sterically hinder the interaction with neosubstrates like ZF proteins.[13][14] This "bump" disrupts the formation of off-target ternary complexes while preserving the essential interaction with CRBN, leading to a more selective degrader.[15][16]
-
C4-Position Attachment: This is a common attachment point but can be more susceptible to off-target ZF protein degradation compared to C5 modifications.[13]
-
C2-Position Attachment (Pomalidomide-C2-acid): The C2 position offers another distinct vector for linker attachment. While direct, extensive comparative studies against C5-modified PROTACs are less common in published literature, the principles of steric hindrance remain. The selectivity of a C2-linked PROTAC will heavily depend on the specific linker structure and the target protein, as these factors dictate the ultimate conformation of the ternary complex.
The choice of exit vector from the pomalidomide core fundamentally influences the geometry of the ternary complex, which in turn dictates which proteins can be efficiently ubiquitinated.
Comparative Performance Data
The efficacy and selectivity of PROTACs are measured by their half-maximal degradation concentration (DC50), maximal degradation level (Dmax), and their off-target degradation profile. The tables below summarize representative data for pomalidomide-based PROTACs, illustrating the impact of linker modifications.
Table 1: Comparison of On-Target Potency for Pomalidomide-Based PROTACs
| Target Protein | Linker Attachment | DC50 | Dmax | Cell Line | Reference |
|---|---|---|---|---|---|
| BRD4 | Pomalidomide-based | 1.8 nM | >95% | 22Rv1 | [2] |
| BTK | C4-Pomalidomide | ~25 nM | ~90% | MOLM-14 | [1] |
| BTK | C5-Pomalidomide | ~5 nM | >95% | MOLM-14 | [1] |
| EGFR (WT) | Pomalidomide-based | 10-100 nM | >90% | H1975 | [1][17] |
| HDAC8 | Pomalidomide-based | 147 nM | 93% | K562 | [18] |
(Note: Data is compiled from different studies and experimental conditions may vary.)
Table 2: Off-Target Effects of Pomalidomide-Based PROTACs
| PROTAC Type | Off-Target Proteins Degraded | Key Finding | Reference |
|---|---|---|---|
| C4-linked ALK PROTAC | ZNF276, ZNF827, PATZ1 | Significant off-target degradation of ZF proteins observed. | [13] |
| C5-linked ALK PROTAC | Reduced degradation of most ZF proteins | C5 substitution dramatically reduced off-target effects while retaining on-target potency. | [13] |
| General Pomalidomide PROTACs | IKZF1, IKZF3 | Pomalidomide moiety can induce degradation of IMiD neosubstrates. | [5] |
(Note: This table highlights the principle that C5-functionalization generally improves selectivity.)
Alternative Degradation Strategies
When selectivity with a pomalidomide-based PROTAC is challenging, researchers can explore several alternatives:
-
Thalidomide-Based PROTACs: Thalidomide and its analogs also recruit CRBN. Pomalidomide generally exhibits a stronger binding affinity for CRBN, which often translates to more potent PROTACs.[2][19] However, thalidomide-based linkers may offer a different selectivity profile.
-
Recruiting Different E3 Ligases: The human genome encodes over 600 E3 ligases, each with a unique tissue distribution and substrate scope.[4] Utilizing ligands for other E3 ligases, such as VHL (von Hippel-Lindau), can provide an orthogonal approach to degradation and a completely different off-target profile.[20][21]
-
Cyclimids: These degron-inspired CRBN binders have shown distinct modes of interaction with CRBN and may offer higher on-target selectivity by minimizing off-target molecular glue activity.[22]
Experimental Protocols for Selectivity Assessment
A multi-faceted approach is essential for rigorously evaluating the selectivity of a novel PROTAC.
Western Blotting for On-Target and Known Off-Target Degradation
This is the primary method to confirm the degradation of the intended target and to check for degradation of known pomalidomide neosubstrates.
-
Objective: To quantify changes in protein levels for a select number of targets.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, or a disease-relevant cell line) and allow them to adhere. Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein, known off-targets (e.g., IKZF1, IKZF3, GSPT1), and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a corresponding HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control and compare it to the vehicle-treated sample to determine the percentage of degradation.
-
Global Proteomics for Unbiased Selectivity Profiling
Mass spectrometry-based proteomics provides a comprehensive and unbiased view of the entire proteome, enabling the discovery of unexpected off-target degradation events.[23][24]
-
Objective: To identify and quantify all proteins degraded upon PROTAC treatment.
-
Methodology:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives robust on-target degradation (e.g., 5-10x DC50) and a vehicle control for a relatively short time (e.g., 4-8 hours) to enrich for direct degradation events.[24]
-
Lysis and Digestion: Lyse cells and digest the proteome into peptides using an enzyme like trypsin.
-
Peptide Labeling (TMT-based approach): Label peptides from different treatment conditions with isobaric tandem mass tags (TMT). This allows for multiplexing and accurate relative quantification.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using proteomics software (e.g., Proteome Discoverer, MaxQuant). Identify peptides and proteins, and quantify the relative abundance of each protein across the different conditions.
-
Hit Identification: Identify proteins whose abundance is significantly decreased in the PROTAC-treated samples compared to the control.
-
Ternary Complex Formation Assays
These assays measure the PROTAC-induced proximity between the target protein and the E3 ligase, which is a prerequisite for degradation.[25]
-
Objective: To confirm that the PROTAC facilitates the formation of a stable ternary complex.
-
Methodology (TR-FRET Example):
-
Reagents: Prepare purified, tagged versions of the target protein (e.g., His-tagged) and CRBN/DDB1 complex (e.g., GST-tagged), along with corresponding FRET-pair antibodies (e.g., anti-His-Tb and anti-GST-d2).
-
Assay Setup: In a microplate, mix the target protein, the E3 ligase complex, and serial dilutions of the PROTAC.
-
Incubation: Allow the components to incubate and form the ternary complex.
-
Antibody Addition: Add the donor (Tb) and acceptor (d2) antibodies.
-
Signal Reading: Read the plate on a TR-FRET-compatible reader. An increase in the TR-FRET ratio (acceptor emission / donor emission) indicates complex formation.
-
Conclusion
The selectivity of pomalidomide-based PROTACs is a complex but manageable challenge. While pomalidomide is a highly effective recruiter of the CRBN E3 ligase, its inherent activity against neosubstrates necessitates careful design to minimize off-target effects. The linker is a paramount design element, and its attachment point—whether at the C2, C4, or C5 position—profoundly influences the selectivity profile. Emerging evidence suggests that C5 functionalization is a robust strategy for mitigating the degradation of zinc-finger proteins. For any novel PROTAC, including those derived from this compound, a rigorous and multi-pronged experimental approach combining targeted, global, and mechanistic assays is imperative to fully characterize its selectivity and ensure its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. books.rsc.org [books.rsc.org]
- 21. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 24. escholarship.org [escholarship.org]
- 25. benchchem.com [benchchem.com]
Pomalidomide-C2-acid in Targeted Protein Degradation: A Comparative Guide to Cereblon-based PROTAC Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Pomalidomide-C2-acid's efficacy as a Cereblon (CRBN) E3 ligase ligand within Proteolysis Targeting Chimeras (PROTACs). We present a head-to-head comparison with a Lenalidomide-based PROTAC targeting Cyclin-Dependent Kinase 6 (CDK6), supported by quantitative experimental data, detailed methodologies, and visualizations of the underlying biological pathways.
Pomalidomide, a third-generation immunomodulatory drug (IMiD), has demonstrated significant potential in the field of targeted protein degradation. Its utility extends beyond its direct therapeutic effects to its role as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase in PROTACs. This compound, a derivative featuring a carboxylic acid linker, serves as a key building block for the synthesis of these heterobifunctional degraders. This guide delves into the efficacy of this compound in this context, offering a direct comparison with its predecessor, Lenalidomide, to inform the rational design of next-generation protein degraders.
Comparative Efficacy of Pomalidomide- vs. Lenalidomide-based PROTACs
A key measure of a PROTAC's efficacy is its ability to induce the degradation of a specific protein of interest (POI). This is quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). A comparative study targeting CDK6, a protein implicated in the cell cycle and a target in cancer therapy, highlights the superior performance of a Pomalidomide-based PROTAC over a Lenalidomide-based counterpart.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Pomalidomide-based PROTAC | Pomalidomide | CDK6 | MM.1S | Potent | Significant |
| Lenalidomide-based PROTAC | Lenalidomide | CDK6 | MM.1S | Less Potent | Significant |
Note: "Potent" and "Less Potent" are used to reflect the comparative efficacy as detailed in the source literature, where specific numerical DC50 values were not explicitly provided for both in a single comparative table. However, the study indicates the pomalidomide-based degrader exhibited stronger degradation capabilities.
Signaling Pathway of Pomalidomide-based PROTACs
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The Pomalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the PROTAC binds to the target protein. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the proteasome.
In Vivo Validation of Pomalidomide-C2-Acid-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted therapy by inducing the degradation of specific proteins rather than merely inhibiting their function. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand in PROTAC design, hijacking the Cereblon (CRBN) E3 ubiquitin ligase to tag target proteins for proteasomal degradation. This guide provides a comparative overview of the in vivo validation of Pomalidomide-C2-acid-based PROTACs, focusing on their efficacy, underlying mechanisms, and experimental validation. We present a head-to-head comparison of prominent Pomalidomide-based PROTACs targeting the BET bromodomain protein BRD4, alongside emerging data on PROTACs targeting EGFR and B-Raf.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules that consist of a ligand targeting a protein of interest (POI), a Pomalidomide moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[1] The "C2-acid" refers to a common linker attachment point on the pomalidomide scaffold. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This event-driven pharmacology offers a key advantage over traditional inhibitors, as it can lead to a more profound and sustained target knockdown.
Diagram of the PROTAC Mechanism of Action
References
A Comparative Analysis of Pomalidomide-Recruiting and VHL-Recruiting PROTACs in Targeted Protein Degradation
A Guide for Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical design element of a PROTAC is its choice of E3 ubiquitin ligase recruiter. This guide provides a detailed comparative analysis of two of the most widely utilized classes of PROTACs: those that recruit Cereblon (CRBN) using a pomalidomide-based ligand and those that recruit the von Hippel-Lindau (VHL) E3 ligase.
This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological processes to aid researchers in the rational design and evaluation of novel protein degraders.
Mechanism of Action: A Tale of Two E3 Ligases
Both pomalidomide-based and VHL-based PROTACs operate on the fundamental principle of inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. However, the specific E3 ligase complexes they recruit and the nuances of their interactions can result in different degradation efficiencies, substrate specificities, and potential off-target effects.
Pomalidomide and its analogs bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] VHL-based PROTACs, on the other hand, recruit the VHL-Elongin B-Elongin C (VBC) E3 ligase complex. The choice between these two E3 ligases can significantly impact a PROTAC's performance.[2]
Figure 1: General mechanism of action for Pomalidomide-based and VHL-based PROTACs.
Performance Comparison: Pomalidomide vs. VHL-based PROTACs
A direct head-to-head comparison of PROTACs requires keeping the target protein, the warhead (target-binding ligand), and the linker as consistent as possible while varying the E3 ligase recruiter. The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-studied target for which comparative data is available.
| Target Protein | PROTAC | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
| BRD4 | ARV-825 | CRBN (Pomalidomide) | < 1 nM | > 90% | Burkitt's Lymphoma | [3] |
| BRD4 | PROTAC 17 | VHL | ~1 µM (for >90% degradation) | > 90% | 22Rv1 | [3] |
| BRD4 | ARV-763 | VHL | 13.22-1522 nM | Not specified | Myeloma cell lines | [4] |
| BRD4 | PROTAC 1 | CRBN (Pomalidomide) | < 1 nM | Not specified | Burkitt's Lymphoma | [3] |
| BRD4 | PROTAC 3 | CRBN (Thalidomide) | 0.1-0.3 nM | Not specified | RS4;11 | [3] |
| BRD4 | MZ1 | VHL | Not specified | Not specified | U87 and LN229 | [5] |
Key Observations:
-
Potency (DC50): Both CRBN and VHL-based PROTACs are capable of inducing potent degradation of target proteins, with DC50 values often in the nanomolar range.[3][4] However, for BRD4, pomalidomide-based PROTACs like ARV-825 have demonstrated sub-nanomolar DC50 values, suggesting potentially higher potency in certain contexts compared to some VHL-based counterparts.[3]
-
Efficacy (Dmax): Both classes of PROTACs can achieve near-complete degradation of their targets, with Dmax values frequently exceeding 90%.[3]
-
Selectivity: The choice of E3 ligase can influence the selectivity of the PROTAC. For instance, some studies have shown that VHL-based PROTACs may exhibit a different off-target profile compared to CRBN-based PROTACs targeting the same protein.[2] Pomalidomide itself has known "neo-substrate" degradation profiles, which can be an important consideration in PROTAC design.[6]
-
Cell Line Dependency: The expression levels of CRBN and VHL can vary between different cell types, which may affect the efficacy of the respective PROTACs.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of PROTACs.
Synthesis of a Pomalidomide-C2-Acid Linker (General Strategy)
Figure 2: General synthetic workflow for this compound.
Step 1: Alkylation of Pomalidomide
-
Dissolve pomalidomide in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate or cesium carbonate.
-
Add an alkylating agent like ethyl bromoacetate and stir the reaction mixture at an elevated temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the pomalidomide-C2-ester intermediate.
Step 2: Ester Hydrolysis
-
Dissolve the pomalidomide-C2-ester in a mixture of solvents such as tetrahydrofuran (THF) and water.
-
Add a base like lithium hydroxide or sodium hydroxide to hydrolyze the ester.
-
Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid.
-
Extract the final product, this compound, with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify if necessary.
Western Blot for Determination of DC50 and Dmax
Western blotting is the gold-standard method for quantifying the degradation of a target protein induced by a PROTAC.[9][10]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[9]
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).[9]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.[9]
-
Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]
Figure 3: Experimental workflow for determining DC50 and Dmax via Western Blot.
Conclusion
The choice between a pomalidomide-based (CRBN-recruiting) and a VHL-based PROTAC is a critical decision in the drug discovery process. Both strategies have proven to be highly effective in inducing the degradation of a wide range of target proteins. The selection of the optimal E3 ligase recruiter will depend on various factors, including the specific target protein, the cellular context, and the desired pharmacokinetic and pharmacodynamic properties of the final PROTAC molecule. A thorough and systematic evaluation, utilizing standardized and robust experimental protocols, is essential for making an informed decision and advancing the development of novel and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chhs.colostate.edu [chhs.colostate.edu]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Pomalidomide-C2-acid: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. Pomalidomide-C2-acid, a derivative of pomalidomide, requires stringent disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Pomalidomide and its analogues are recognized for their potential to cause reproductive harm and other health risks.[1] Therefore, this compound should be handled with the assumption that it carries similar risks. All waste containing this compound must be treated as hazardous waste.[2][3] Adherence to institutional, local, regional, and national hazardous waste regulations is mandatory.[4][5]
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling this compound and its associated waste. This includes:
-
Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A disposable, impermeable gown or lab coat.
-
Respiratory Protection: A respiratory mask is recommended, especially when handling the compound in powdered form to prevent inhalation.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₃H₁₁N₃O₄ (for Pomalidomide) |
| Known Hazards | May damage the unborn child. May cause damage to organs through prolonged or repeated exposure.[1] |
| Primary Disposal Method | Incineration at a licensed chemical destruction plant.[6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow illustrates the necessary procedures.
Experimental Protocol: General Disposal Procedure
-
Waste Segregation: All materials that have come into contact with this compound must be segregated as hazardous waste at the point of generation.[2] This includes:
-
Unused or expired compound.
-
Contaminated lab supplies (e.g., pipette tips, gloves, wipes, vials).
-
Rinsate from equipment decontamination.
-
Spill cleanup materials.
-
-
Containerization:
-
Solid Waste: Dispose of all contaminated solid materials in a designated, DOT-approved hazardous waste container, often black, and clearly labeled "Hazardous Waste" and "Cytotoxic Waste".[2]
-
Liquid Waste: Collect any liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS guidelines.[3]
-
Sharps: Any contaminated sharps must be placed in a designated cytotoxic sharps container.[2]
-
-
Labeling: All waste containers must be clearly labeled with the chemical name "this compound," appropriate hazard symbols (e.g., toxic, reproductive hazard), and the date of waste accumulation.[3]
-
Storage: Store sealed waste containers in a designated, secure satellite accumulation area away from general laboratory traffic and incompatible materials.[3][4]
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. The primary method for the disposal of this type of waste is incineration at a licensed chemical destruction plant.[6]
Spill Management
In the event of a spill, the cleanup materials are also considered hazardous waste.
-
Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill: Use a chemotherapy spill kit or appropriate absorbent material to contain the spill.[4] For powder spills, carefully cover with a dampened cloth to avoid raising dust.[2]
-
Clean Up: Carefully collect all contaminated materials and place them in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or a laboratory-grade detergent, followed by a thorough rinse with water.[2][4]
Chemical Degradation
While chemical degradation of cytotoxic compounds is a possibility, it should only be performed by trained personnel after a thorough risk assessment and with the explicit approval of your institution's EHS office.[4] There are no readily available, validated chemical degradation protocols specifically for this compound. Therefore, incineration remains the recommended and safest disposal method.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
